NP-G2-044
Description
Fascin Inhibitor this compound is an orally available inhibitor of the protein fascin, with potential antineoplastic activity. Upon oral administration, this compound targets and binds to fascin, thereby preventing the interaction of fascin with actin filaments, thereby preventing actin bundling and filopodia formation. By preventing actin cytoskeletal reorganization, the dynamic changes in cell shape that are necessary for tumor cell migration and invasion to occur are impaired, and tumor cell migration and metastasis are inhibited. Fascin, the main actin cross-linker protein in filopodia, is upregulated in many types of metastatic tumor cells while its expression is low or absent in normal adult epithelial cells; its expression is correlated with aggressive phenotypes, poor prognosis, and shorter survival. Filopodia, finger-like plasma membrane protrusions that are formed upon remodeling of the actin cytoskeleton, are found at a high frequency in metastatic tumor cells and their presence is correlated with tumor cell invasiveness.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
An orally available inhibitor of fascin; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]indazol-3-yl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-13-16(10-11-29-13)20(28)25-19-17-4-2-3-5-18(17)27(26-19)12-14-6-8-15(9-7-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLRLAABUFOJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127289 | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807454-59-6 | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807454-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NP-G2-044 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807454596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NP-G2-044 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NP-G2-044 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ER2O3UZ4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of NP-G2-044 in Cancer Metastasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastasis remains the leading cause of cancer-related mortality, yet therapeutic agents specifically targeting this complex process are lacking.[1][2] NP-G2-044 is a first-in-class, orally active small molecule inhibitor of Fascin-1, an actin-bundling protein critically involved in the mechanics of cell migration and invasion.[3][4] Elevated expression of Fascin-1 is strongly correlated with increased metastatic potential, aggressive disease, and poor prognosis across numerous cancer types.[5][6] This technical guide provides an in-depth review of the multifaceted mechanism of action of this compound, detailing its direct inhibition of cancer cell motility, its influence on key oncogenic signaling pathways, and its emerging role in modulating the tumor microenvironment to enhance anti-tumor immunity. We consolidate preclinical and clinical data, present detailed experimental protocols, and provide visual diagrams of the core mechanisms to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of Fascin-1 and Actin Cytoskeleton Disruption
The primary anti-metastatic activity of this compound stems from its direct and specific inhibition of Fascin-1.
2.1 Molecular Interaction: this compound functions by occupying one of the actin-binding sites on the Fascin-1 protein.[3][6][7] This binding induces a significant conformational change in the Fascin-1 structure, which impairs its primary biochemical function: the cross-linking and bundling of actin filaments.[3][6][7]
2.2 Cytoskeletal Consequences: Fascin-1 is the principal actin-bundling protein responsible for the formation of filopodia, which are finger-like membrane protrusions that cancer cells use to sense their environment and spearhead migration.[3][5] By preventing actin bundling, this compound effectively blocks the formation of these filopodial structures.[3][4] The subsequent disruption of the cellular actin cytoskeleton leads to a marked reduction in the ability of cancer cells to migrate and invade surrounding tissues, the foundational steps of the metastatic cascade.[3][8]
Modulation of Oncogenic Signaling Pathways
Beyond its direct mechanical effects, this compound influences key signaling cascades that drive metastasis and cancer progression.
3.1 Wnt/β-catenin Pathway in NSCLC: In non-small cell lung cancer (NSCLC) models, this compound has been shown to reverse the Epithelial-Mesenchymal Transition (EMT), a critical process for metastasis. This is achieved by upregulating the epithelial marker E-cadherin while downregulating mesenchymal markers N-cadherin and vimentin.[8][9] Evidence suggests this effect is mediated, at least in part, by the inhibition of the Wnt/β-catenin signaling pathway.[8][9]
3.2 PI3K/AKT and NF-κB Pathways in Lymphoma: In studies involving Diffuse Large B-cell Lymphoma (DLBCL) cells, this compound demonstrated inhibitory effects on several pro-survival and proliferation pathways. Western blot analysis revealed decreased phosphorylation of PI3K, AKT, JNK, and STAT6.[7] Furthermore, this compound was found to suppress the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor in lymphoma survival.[7]
Immuno-Modulatory Effects in the Tumor Microenvironment
A novel and significant aspect of this compound's mechanism is its ability to modulate the tumor microenvironment (TME) and enhance anti-tumor immunity. This dual mechanism positions it as a promising agent for combination therapies.[10]
-
Increased T-Cell Infiltration: Treatment with this compound has been shown to increase the infiltration and proliferation of T-cells within the TME.[10]
-
Dendritic Cell Activation: The compound leads to an expansion of activated dendritic cells (DCs), which are critical for antigen presentation and initiating an adaptive immune response.[10] Fascin is highly expressed in mature DCs, where it is essential for motility and the formation of the immunological synapse. By targeting fascin, this compound may enhance antigen uptake and presentation, thereby reinvigorating anti-tumor immune responses.[5][10]
-
Synergy with Immune Checkpoint Inhibitors (ICIs): The immuno-stimulatory effects of this compound provide a strong rationale for its combination with ICIs like anti-PD-1 therapy. Clinical data shows that this combination can convert ICI-non-responsive tumors to responsive ones, demonstrating significant synergy.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Experiment Type | Cell Line / Model | Metric | This compound Concentration / Dose | Result | Reference |
|---|---|---|---|---|---|
| Fascin Inhibition | Biochemical Assay | IC₅₀ | ~2 µM | Potent inhibition of Fascin-1 | [4] |
| Cell Migration | MDA-MB-231 (Breast) | IC₅₀ | ~10 µM | Inhibition of tumor cell migration | [4] |
| In vivo Metastasis | MDA-MB-231 Xenograft | Lung Metastasis | 78.7 mg/kg (once daily) | IC₅₀ for metastasis reduction | [6] |
| In vivo Metastasis | MDA-MB-231 Xenograft | Lung Metastasis | 300 mg/kg (once daily) | Almost complete inhibition | [6] |
| In vivo Metastatic Relapse | 4T1 (Breast) Model | Metastatic Recurrence | 100 mg/kg (daily) | Significant slowing of recurrence (p < 0.05) |[6][7] |
Table 2: Phase 2 Clinical Trial (NCT05023486) Efficacy in ICI-Resistant Solid Tumors (Combination Therapy)
| Metric | Value | Patient Population (n=45) | Notes | Reference |
|---|---|---|---|---|
| Objective Response Rate (ORR) | 21% | Advanced solid tumors progressed on prior anti-PD-(L)1 therapy | Includes 4 Partial Responses (PR) and 3 Complete Responses (CR) | [1][10][11] |
| Disease Control Rate (DCR) | 76% | Advanced solid tumors progressed on prior anti-PD-(L)1 therapy | Includes patients with Stable Disease, PR, and CR | [1][10][11] |
| New Metastases | >50% of patients | Advanced solid tumors progressed on prior anti-PD-(L)1 therapy | No new metastases observed while on study | [1][5] |
| Recommended Phase 2 Dose (RP2D) | 1600 mg QD | In combination with anti-PD-1 therapy | Administered in 4-week cycles |[1][11] |
Key Experimental Protocols
6.1 In Vitro Cell Migration (Transwell) Assay
-
Objective: To quantify the effect of this compound on the migratory capacity of cancer cells.
-
Methodology:
-
Culture cancer cells (e.g., MDA-MB-231) to ~80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Prepare Transwell inserts (typically 8 µm pore size). For invasion assays, coat the insert membrane with a thin layer of Matrigel.
-
Resuspend starved cells in serum-free media containing various concentrations of this compound or vehicle control (DMSO).
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add complete media (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate for a period determined by cell type (e.g., 12-24 hours) at 37°C, 5% CO₂.
-
After incubation, remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Elute the dye and measure absorbance with a plate reader, or count the number of stained cells in several microscopic fields.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
6.2 In Vivo Orthotopic Breast Cancer Metastasis Model
-
Objective: To evaluate the efficacy of this compound in inhibiting primary tumor growth and distant metastasis in a physiologically relevant model.
-
Methodology:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Culture human triple-negative breast cancer cells (e.g., MDA-MB-231) expressing a reporter like luciferase.
-
Inject ~1x10⁶ cells suspended in PBS/Matrigel into the mammary fat pad of each mouse.
-
Monitor primary tumor growth using calipers or bioluminescence imaging (BLI).
-
Once tumors are palpable (e.g., ~100 mm³), randomize mice into treatment groups (vehicle control, this compound at various doses).
-
Administer this compound orally (by gavage) daily or on a specified schedule.
-
Continue to monitor primary tumor volume and body weight.
-
Monitor for distant metastases (typically in the lungs) weekly using BLI.
-
At the end of the study (e.g., 6-8 weeks), sacrifice the mice.
-
Harvest primary tumors and lungs. Perform histological analysis (H&E staining) or ex vivo BLI to quantify the metastatic burden.
-
Conclusion and Future Directions
This compound presents a novel therapeutic strategy by directly targeting the mechanical machinery of cancer metastasis. Its mechanism is multifaceted, combining the disruption of the cancer cell cytoskeleton with the inhibition of key oncogenic signaling pathways and the potentiation of anti-tumor immunity. The promising results from the Phase 2 clinical trial, particularly in heavily pre-treated, ICI-resistant patient populations, underscore its potential.[1][2] Future research will likely focus on identifying predictive biomarkers for response, exploring its efficacy in other metastatic cancers, and further elucidating the molecular underpinnings of its synergy with immunotherapy to optimize its clinical application in the fight against advanced cancer.
References
- 1. Novita Highlights Positive Data from Phase 2 Trial of this compound in Patients with Advanced and Metastatic Solid Tumors at 2025 ASCO Annual Meeting [prnewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. novita-pharm.com [novita-pharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fascin Inhibitor this compound Decreases Cell Metastasis while Increases Overall Survival of Mice-bearing Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 11. cancernetwork.com [cancernetwork.com]
Unraveling the Anti-Metastatic Potential: A Technical Guide to the NP-G2-044 Fascin Inhibition Pathway
For Immediate Release
This technical guide provides an in-depth analysis of NP-G2-044, a first-in-class, orally available small molecule inhibitor of fascin. Fascin is a crucial actin-bundling protein that is overexpressed in numerous cancers and plays a pivotal role in cell migration, invasion, and the formation of metastatic lesions. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of the this compound fascin inhibition pathway, its mechanism of action, and preclinical and clinical findings.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and binding to fascin, a protein critical for the formation of filopodia, which are finger-like cellular projections that enable cancer cells to probe their environment and migrate.[1][2] By inhibiting fascin's actin-bundling activity, this compound disrupts the formation and stability of these migratory structures, thereby impeding tumor cell motility and invasion.[1] This targeted approach not only hinders the physical movement of cancer cells but also modulates downstream signaling pathways implicated in cancer progression. Furthermore, evidence suggests that this compound may also enhance anti-tumor immune responses by increasing the uptake of antigens by intra-tumoral dendritic cells.[3][4][5]
Quantitative Efficacy Data
The potency and clinical activity of this compound have been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative data available to date.
Table 1: Preclinical Inhibitory Activity of this compound
| Assay Type | Metric | Value | Cell Line/Model | Reference |
| Fascin Actin-Bundling | IC50 | ~0.2 µM | Cell-free assay | [4] |
| Fascin Inhibition | IC50 | ~2 µM | Not specified | [6][7] |
| Cell Migration | IC50 | ~10 µM | MDA-MB-231 | [6][7] |
| In Vivo Metastasis | Dose | 100 mg/kg (i.p.) | 4T1 mouse mammary tumor | [7] |
Table 2: Clinical Trial Efficacy of this compound (Phase 2, NCT05023486)
| Metric | Value | Patient Population | Notes | Reference |
| Objective Response Rate (ORR) | 21% | Patients with advanced solid tumors resistant to prior anti-PD-1 therapy | N=45 | [8][9] |
| Disease Control Rate (DCR) | 76% | Patients with advanced solid tumors resistant to prior anti-PD-1 therapy | N=45 | [8][9] |
| Metastasis Prevention | 55% | Patients with advanced solid tumors | No new metastases observed during treatment | [8] |
| Median Progression-Free Survival (PFS) | 20 weeks | Treatment-refractory gynecologic cancer patients (monotherapy) | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits fascin, preventing actin bundling and filopodia formation, which in turn suppresses cell migration and metastasis. It also modulates the Wnt/β-catenin pathway.
Caption: A typical experimental workflow for the preclinical and clinical evaluation of this compound.
Caption: The logical flow from this compound administration to its ultimate anti-tumor effects.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of fascin inhibitors like this compound.
Fascin-Actin Bundling Assay (In Vitro)
This assay biochemically assesses the ability of a compound to inhibit fascin-mediated bundling of actin filaments.
-
Protein Purification: Recombinant human fascin and skeletal muscle actin are purified.
-
Actin Polymerization: G-actin is polymerized to F-actin in a polymerization buffer.
-
Bundling Reaction: Polymerized F-actin is incubated with fascin in the presence of varying concentrations of this compound or a vehicle control.
-
Low-Speed Centrifugation: The reaction mixture is subjected to low-speed centrifugation to pellet the bundled actin.
-
Quantification: The amount of actin in the supernatant and pellet is quantified using SDS-PAGE and densitometry. A reduction of actin in the pellet in the presence of this compound indicates inhibition of bundling.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
-
Cell Culture: Cancer cells with high fascin expression (e.g., MDA-MB-231) are cultured to sub-confluency.
-
Cell Seeding: Cells are serum-starved, harvested, and seeded into the upper chamber of a transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium containing this compound or vehicle.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Tumor Metastasis Model (Xenograft)
This model evaluates the effect of this compound on tumor metastasis in a living organism.
-
Cell Implantation: A metastatic cancer cell line (e.g., 4T1 for murine models, or a human line in immunocompromised mice) is implanted into the mammary fat pad or injected intravenously (tail vein) of the host animals.
-
Treatment Administration: Once tumors are established (for orthotopic models), or immediately after cell injection, animals are treated with this compound (e.g., 100 mg/kg, i.p. daily) or a vehicle control.
-
Monitoring: Primary tumor growth is monitored with calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and primary tumors and relevant organs (e.g., lungs, liver) are harvested.
-
Metastasis Quantification: The number and size of metastatic nodules in the harvested organs are quantified, often through histological analysis (e.g., H&E staining).
The Broader Fascin Signaling Network
Fascin's role in cancer is not limited to its mechanical function in cell migration. It is also implicated in the regulation of key oncogenic signaling pathways. Studies have shown a connection between fascin and the Wnt/β-catenin pathway.[10][11] Fascin can activate this pathway, which is known to promote epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[11][12] The inhibition of fascin by this compound may, therefore, also exert its anti-cancer effects by downregulating Wnt/β-catenin signaling and reversing the EMT phenotype.[10][11] Additionally, fascin has been linked to the Hippo pathway, another critical regulator of cell proliferation and organ size.[13]
Conclusion
This compound represents a promising therapeutic strategy for a wide range of solid tumors. Its unique mechanism of action, targeting the actin-bundling protein fascin, offers a novel approach to inhibiting cancer metastasis, a major cause of cancer-related mortality. The preclinical and clinical data gathered to date demonstrate its potential to not only control tumor growth and spread but also to enhance the efficacy of immunotherapies. Further research into the intricate signaling networks governed by fascin will undoubtedly unveil additional therapeutic opportunities and refine the clinical application of fascin inhibitors like this compound.
References
- 1. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 2. Fascin in Cell Migration: More Than an Actin Bundling Protein | MDPI [mdpi.com]
- 3. novita-pharm.com [novita-pharm.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A phase 2 clinical trial of first-in-class fascin inhibitor this compound as monotherapy and in combination therapy with anti-PD-1 immunotherapy in patients with advanced solid tumor malignancies. - ASCO [asco.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Fascin Inhibitor this compound Decreases Cell Metastasis while Increases Overall Survival of Mice-bearing Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Fascin Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression [frontiersin.org]
- 13. Fascin Regulates the Hippo Pathway and Is Important for Melanoma Development | Anticancer Research [ar.iiarjournals.org]
The Fascin Inhibitor NP-G2-044: A Deep Dive into its Disruption of the Actin Cytoskeleton for Anti-Metastatic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NP-G2-044, a potent and orally available small molecule inhibitor of the actin-bundling protein fascin. By targeting fascin, this compound effectively disrupts the organization of the actin cytoskeleton, leading to the inhibition of tumor cell migration and metastasis. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in the study of this promising anti-cancer agent.
Core Mechanism of Action: Targeting a Key Driver of Metastasis
This compound functions as a direct inhibitor of fascin, a protein that is frequently overexpressed in a wide range of metastatic cancers, while its expression remains low or absent in normal adult epithelial tissues.[1][2] Fascin plays a pivotal role in the formation of filopodia, which are finger-like protrusions on the cell surface that are essential for cell motility and invasion.[1][2][3] These structures are formed through the bundling of actin filaments, a process orchestrated by fascin.[2][3]
This compound exerts its anti-metastatic effects by binding to fascin and preventing its interaction with actin filaments.[1][3][4] This inhibition of actin bundling disrupts the formation and stability of filopodia, thereby impairing the dynamic changes in cell shape required for tumor cell migration and invasion.[1][4] The ultimate consequence is a reduction in the metastatic potential of cancer cells.[1][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
| In Vitro Efficacy of this compound | |
| Parameter | Value |
| Target | Fascin |
| IC50 (Fascin Actin-Bundling Activity) | ~2 µM[4] |
| IC50 (MDA-MB-231 Tumor Cell Migration) | ~10 µM[4] |
| In Vivo Efficacy of this compound | |
| Animal Model | 6-8 week old female BALB/c mice with 4T1 mouse mammary tumor cells[4] |
| Dosage | 100 mg/kg[4] |
| Administration | Intraperitoneal (i.p.), daily for 18 days[4] |
| Result | Inhibition of 4T1 tumor cell metastasis to the lung[4] |
Signaling Pathway and Mechanism of Action
The mechanism by which this compound disrupts the actin cytoskeleton and inhibits cell migration is a direct consequence of its interaction with fascin. The following diagram illustrates this signaling cascade.
Experimental Protocols
This section provides a detailed methodology for key experiments used to characterize the activity of this compound.
In Vitro Fascin Actin-Bundling Assay (IC50 Determination)
This assay is designed to quantify the inhibitory effect of this compound on the actin-bundling activity of fascin.
Materials:
-
Purified recombinant human fascin protein
-
Actin
-
ATP
-
Fluorescently labeled phalloidin
-
Assay buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole-HCl, pH 7.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, combine the purified fascin protein with the various concentrations of this compound and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate actin polymerization by adding G-actin and ATP to the wells.
-
Allow actin polymerization and bundling to occur for a specific duration (e.g., 1 hour).
-
Stop the reaction and stain the F-actin bundles with fluorescently labeled phalloidin.
-
Measure the fluorescence intensity in each well using a fluorometer. The degree of actin bundling is proportional to the fluorescence signal.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the fascin actin-bundling activity.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migratory capacity of tumor cells.
Materials:
-
Metastatic cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium with and without serum
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well companion plates
-
This compound stock solution (in DMSO)
-
Calcein-AM or other cell-permeant fluorescent dye
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound. A vehicle control (DMSO) should be included.
-
Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Boyden chamber inserts into the wells.
-
Seed the cell suspension (containing this compound or vehicle) into the upper chamber of the inserts.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet) or a fluorescent dye.
-
Count the number of migrated cells in several microscopic fields for each condition.
-
Plot the number of migrated cells against the this compound concentration to determine the inhibitory effect.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the in vitro and in vivo effects of this compound.
Conclusion
This compound represents a promising therapeutic strategy for combating metastatic cancer. Its well-defined mechanism of action, centered on the inhibition of fascin-mediated actin bundling, provides a strong rationale for its development. The quantitative data from both in vitro and in vivo studies demonstrate its potential to significantly impair tumor cell migration and metastasis. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other fascin inhibitors as a novel class of anti-cancer agents.
References
Preclinical Profile of NP-G2-044: A First-in-Class Fascin Inhibitor for Solid Tumors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NP-G2-044 is a novel, orally bioavailable small molecule inhibitor of fascin-1, a key actin-bundling protein implicated in cancer cell migration, invasion, and metastasis. Preclinical evidence robustly demonstrates that this compound not only disrupts the metastatic cascade but also enhances anti-tumor immunity by modulating the tumor microenvironment. This document provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, summarizing key quantitative findings from in vitro and in vivo studies, and outlining the experimental protocols used to generate these data. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of fascin inhibition in oncology.
Mechanism of Action
This compound exerts a dual anti-cancer effect by directly targeting tumor cells and by modulating the immune response within the tumor microenvironment.
1.1. Inhibition of Tumor Cell Motility and Invasion:
Fascin-1 is the primary protein responsible for cross-linking actin filaments into rigid bundles, forming cellular protrusions such as filopodia and invadopodia. These structures are essential for cancer cell motility, invasion of surrounding tissues, and subsequent metastasis.[1] this compound specifically inhibits the actin-bundling activity of fascin, leading to the disruption of these protrusions and a reduction in tumor cell migration and invasion.[2] Preclinical studies in non-small cell lung cancer (NSCLC) models suggest that this effect may be partially mediated by the Wnt/β-catenin signaling pathway.[3]
1.2. Enhancement of Anti-Tumor Immunity:
Beyond its direct effects on tumor cells, this compound has been shown to reinvigorate the anti-tumor immune response.[1] Fascin is highly expressed in intratumoral dendritic cells (DCs), which are critical for initiating an adaptive immune response. This compound treatment leads to an increase in the number of activated DCs within the tumor.[1] This, in turn, promotes the proliferation and activation of CD8+ cytotoxic T-cells, which are responsible for killing cancer cells.[1] This immune-modulatory effect provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs).[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Metric | Value | Cell Line/System | Reference |
| Fascin Actin-Bundling Inhibition | IC50 | ~0.2 µM | Cell-free assay | [5] |
| Cell Migration Inhibition | - | Dose-dependent reduction | NSCLC cell lines | [3] |
| Cell Invasion Inhibition | - | Dose-dependent reduction | NSCLC cell lines | [3] |
| Cell Growth Attenuation | - | Observed | NSCLC cell lines | [3] |
Table 2: In Vivo Efficacy of this compound in Monotherapy
| Animal Model | Tumor Type | Key Finding | Reference |
| Mouse Xenograft | Non-Small Cell Lung Cancer | Slowed tumor development and enhanced overall survival | [3] |
| Syngeneic Mouse Models | Breast, Lung, Pancreatic, Prostate | Increased overall survival | [1] |
| Spontaneous Pancreatic Cancer Mouse Model | Pancreatic Cancer | Deletion of fascin gene delayed tumor development, slowed tumor growth, and reduced metastatic colonization | [2] |
Table 3: In Vivo Efficacy of this compound in Combination Therapy
| Animal Model | Tumor Type | Combination Agent | Key Finding | Reference |
| Lewis Lung Cancer Mouse Model | Non-Small Cell Lung Cancer | Cisplatin | Synergistic anticancer effects | [3] |
| Lewis Lung Cancer Mouse Model | Non-Small Cell Lung Cancer | PD-1 inhibitor | Synergistic anticancer effects | [3] |
| 4T1 Breast Cancer Mouse Model | Triple-Negative Breast Cancer | Immune Checkpoint Inhibitors (ICIs) | Increased median overall survival by ~105% (more than tripled the effect of either agent alone) | [2] |
| Pan02 Pancreatic Cancer Mouse Model | Pancreatic Cancer | ICIs | Increased median overall survival by 83% | [6] |
| Syngeneic Mouse Models | Various | Anti-PD-1 Antibody | Markedly increased number of Ki67+ proliferating and Granzyme-B+ activated CD8+ killer T-cells | [1] |
Experimental Protocols and Methodologies
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
3.1. In Vitro Assays
-
Fascin Actin-Bundling Assay:
-
Objective: To determine the direct inhibitory effect of this compound on fascin's biochemical function.
-
Methodology: Purified fascin and actin proteins are incubated together in the presence of varying concentrations of this compound. The formation of actin bundles is assessed by low-speed centrifugation to pellet the bundles, followed by SDS-PAGE analysis of the supernatant and pellet fractions. An imaging-based assay has also been developed where actin bundles are visualized by fluorescence microscopy after staining with fluorescently labeled phalloidin.[7]
-
-
Cell Growth and Viability Assays (e.g., CCK-8):
-
Objective: To assess the effect of this compound on tumor cell proliferation.
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours). Cell viability is quantified using a colorimetric assay such as CCK-8, which measures the metabolic activity of viable cells.[3]
-
-
Cell Migration and Invasion Assays (e.g., Transwell Assay):
-
Objective: To evaluate the impact of this compound on the migratory and invasive capacity of cancer cells.
-
Methodology: Cancer cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays). The lower chamber contains a chemoattractant (e.g., serum). This compound is added to the upper chamber with the cells. After incubation, non-migrated/invaded cells are removed from the top of the insert, and the cells that have migrated/invaded to the bottom surface are fixed, stained, and counted.[3]
-
-
Western Blotting:
-
Objective: To analyze the expression of proteins involved in metastasis and signaling pathways (e.g., E-cadherin, N-cadherin, vimentin, β-catenin).
-
Methodology: Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest. Detection is achieved using secondary antibodies conjugated to an enzyme that produces a chemiluminescent signal.[3]
-
3.2. In Vivo Models
-
Xenograft and Syngeneic Mouse Models:
-
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Human (xenograft) or murine (syngeneic) cancer cells are injected subcutaneously or orthotopically into immunocompromised (for xenografts, e.g., nude or SCID mice) or immunocompetent (for syngeneic models) mice, respectively.[8]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy). This compound is typically administered orally on a daily schedule.[2][3]
-
Tumor Measurement: Tumor volume is measured periodically using calipers.[8]
-
Metastasis Assessment: At the end of the study, primary tumors and organs prone to metastasis (e.g., lungs, liver) are harvested. Metastatic lesions are quantified by histological analysis or imaging techniques.
-
Survival Studies: In some studies, animals are monitored for overall survival as the primary endpoint.[2][3]
-
-
-
Immunohistochemistry (IHC) and Immunofluorescence (IF):
-
Objective: To analyze the expression and localization of proteins (e.g., fascin, immune cell markers) within tumor tissues.
-
Methodology: Harvested tumors are fixed, embedded in paraffin, and sectioned. The sections are then incubated with primary antibodies against the target proteins, followed by detection with labeled secondary antibodies. For IHC, a chromogenic substrate is used for visualization, while for IF, fluorescently tagged antibodies are used and visualized with a fluorescence microscope.
-
-
Flow Cytometry:
-
Objective: To characterize and quantify immune cell populations within the tumor microenvironment.
-
Methodology: Tumors are dissociated into single-cell suspensions. The cells are then stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8, CD11c). The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells, allowing for the identification and quantification of different cell populations.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound inhibits fascin-1, disrupting actin bundling and filopodia formation, which in turn blocks tumor cell migration and metastasis. The Wnt/β-catenin pathway is an upstream regulator of fascin expression.
Caption: this compound promotes the activation of intratumoral dendritic cells, leading to enhanced CD8+ T-cell proliferation and anti-tumor activity.
Caption: A generalized workflow for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies and mechanism of action elucidation.
Conclusion
The preclinical data for this compound strongly support its development as a novel anti-cancer agent for solid tumors. Its dual mechanism of action—inhibiting metastasis and enhancing anti-tumor immunity—positions it as a promising therapeutic candidate, both as a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors. The quantitative data from in vitro and in vivo studies provide a solid foundation for the ongoing clinical evaluation of this compound. Further research into the detailed molecular interactions and signaling pathways modulated by this compound will continue to inform its clinical development and potential applications in a variety of solid tumor indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Actin-Bundling Protein Fascin-1 Developed for Tumor Therapy Attenuate the T-Cell Stimulatory Properties of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Fascin inhibitor increases intratumoral dendritic cell activation and anti-cancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fascin inhibitor increases intratumoral dendritic cell activation and anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novita-pharm.com [novita-pharm.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
The Selective Fascin Inhibitor NP-G2-044: A Technical Guide to its Role in Disrupting Filopodia Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filopodia, the slender, actin-rich cellular protrusions, are pivotal in cell motility, environmental sensing, and intercellular communication. Their dysregulation, particularly an increase in their formation, is a hallmark of metastatic cancer, rendering them a compelling target for therapeutic intervention. Fascin, an actin-bundling protein, is a key structural component of filopodia. The small molecule NP-G2-044 has emerged as a potent and specific inhibitor of fascin, demonstrating significant potential in abrogating filopodia formation and consequently, tumor cell migration and invasion. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on filopodia formation, and detailed experimental protocols for its study.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the actin-bundling activity of fascin.[1] By occupying the actin-binding site on fascin, this compound induces a conformational change that prevents the cross-linking of actin filaments, a critical step in the formation of the rigid actin bundles that form the core of filopodia.[1][2] This targeted inhibition leads to a significant reduction in the number and length of filopodia, thereby impairing the migratory and invasive capabilities of cancer cells.[3]
Mechanism of Action: Targeting the Core of Filopodia Extension
The formation of filopodia is a complex process initiated by signaling cascades that culminate in the polymerization and bundling of actin filaments. A key upstream regulator is the Rho GTPase, Cdc42. Upon activation by stimuli such as bradykinin, Cdc42 recruits and activates downstream effectors, including Insulin Receptor Substrate p53 (IRSp53).[4][5] IRSp53, in turn, interacts with Epidermal growth factor receptor pathway substrate 8 (Eps8) to form a complex that promotes actin bundling.[1]
The primary role of fascin is to bundle these newly polymerized actin filaments into tight, parallel arrays, providing the structural rigidity necessary for the filopodium to extend from the cell surface. This compound's mechanism of action is centered on the direct inhibition of this fascin-mediated actin bundling.[1][3] It is crucial to note that this compound's inhibitory effect is highly specific to fascin. Studies have shown that cells expressing a mutant form of fascin (E391A) are resistant to the effects of this compound, confirming its on-target activity.[3]
dot graph "Signaling_Pathway_of_Filopodia_Formation_and_NP_G2_044_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Signaling Pathway of Filopodia Formation and this compound Inhibition", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Bradykinin [label="Bradykinin", fillcolor="#F1F3F4", fontcolor="#202124"]; Cdc42_GDP [label="Cdc42-GDP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cdc42_GTP [label="Cdc42-GTP\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRSp53 [label="IRSp53", fillcolor="#F1F3F4", fontcolor="#202124"]; Eps8 [label="Eps8", fillcolor="#F1F3F4", fontcolor="#202124"]; IRSp53_Eps8 [label="IRSp53-Eps8\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Actin_Polymerization [label="Actin\nPolymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Fascin [label="Fascin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin_Bundling [label="Actin Bundling", fillcolor="#F1F3F4", fontcolor="#202124"]; Filopodia [label="Filopodia\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPG2044 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Bradykinin -> Cdc42_GDP [label="Activates", color="#5F6368"]; Cdc42_GDP -> Cdc42_GTP [label="GEF", color="#5F6368"]; Cdc42_GTP -> IRSp53 [label="Recruits &\nActivates", color="#5F6368"]; IRSp53 -> IRSp53_Eps8 [color="#5F6368"]; Eps8 -> IRSp53_Eps8 [color="#5F6368"]; IRSp53_Eps8 -> Actin_Polymerization [label="Promotes", color="#5F6368"]; Actin_Polymerization -> Actin_Bundling [color="#5F6368"]; Fascin -> Actin_Bundling [label="Mediates", color="#5F6368"]; Actin_Bundling -> Filopodia [label="Leads to", color="#5F6368"]; NPG2044 -> Fascin [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } } Caption: this compound inhibits filopodia by targeting fascin-mediated actin bundling.
Quantitative Effects of this compound on Filopodia Formation
The inhibitory effects of this compound on fascin activity and cellular processes have been quantified in several studies. The data presented below summarizes the key findings.
| Parameter | Cell Line | IC50 / Effect | Reference |
| Fascin Actin-Bundling Activity | - | ~0.2 µM | [1] |
| - | ~2 µM | [3] | |
| Tumor Cell Migration | MDA-MB-231 | ~10 µM | [3] |
| Bradykinin-Induced Filopodia Formation | 4T1 | Abolished | [3] |
| Filopodia Number per Cell | 3T3 (with similar Cdc42 inhibitor) | Significantly reduced | [5] |
| Filopodia Length | 3T3 (with similar Cdc42 inhibitor) | Significantly reduced | [5] |
Experimental Protocols
Bradykinin-Induced Filopodia Formation and Inhibition Assay
This protocol details the induction of filopodia in a cancer cell line using bradykinin and the subsequent assessment of inhibition by this compound.
Materials:
-
4T1 or MDA-MB-231 breast cancer cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Glass coverslips
-
Bradykinin (100 ng/mL stock)
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed 4T1 or MDA-MB-231 cells onto glass coverslips in a 24-well plate at a density that allows for individual cell analysis after 24 hours.
-
Serum Starvation: Once cells have adhered, replace the growth medium with serum-free DMEM and incubate for 2-4 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Filopodia Induction: Add bradykinin to a final concentration of 100 ng/mL to all wells (except for the negative control) and incubate for 10-15 minutes.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Staining: Wash with PBS and stain with fluorescently labeled phalloidin for 30 minutes to visualize F-actin. Counterstain with DAPI for 5 minutes to visualize nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
dot graph "Experimental_Workflow_for_Filopodia_Inhibition_Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Experimental Workflow for Filopodia Inhibition Assay", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells on Coverslips", fillcolor="#F1F3F4", fontcolor="#202124"]; serum_starve [label="Serum Starve Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor_treatment [label="Treat with this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; induce_filopodia [label="Induce Filopodia with\nBradykinin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fix_and_perm [label="Fix and Permeabilize Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; stain_cells [label="Stain with Phalloidin\nand DAPI", fillcolor="#34A853", fontcolor="#FFFFFF"]; image_acquisition [label="Image Acquisition\n(Fluorescence Microscopy)", fillcolor="#F1F3F4", fontcolor="#202124"]; quantification [label="Quantify Filopodia\n(Number and Length)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> serum_starve; serum_starve -> inhibitor_treatment; inhibitor_treatment -> induce_filopodia; induce_filopodia -> fix_and_perm; fix_and_perm -> stain_cells; stain_cells -> image_acquisition; image_acquisition -> quantification; quantification -> end; } Caption: Workflow for assessing this compound's effect on filopodia formation.
Quantification of Filopodia
Software:
-
ImageJ/Fiji with the FiloQuant plugin or similar image analysis software.
Procedure:
-
Image Import: Open the acquired fluorescence images in ImageJ/Fiji.
-
Cell Selection: Randomly select individual, non-overlapping cells for analysis.
-
Filopodia Measurement: Using the FiloQuant plugin or manual line tool, trace the length of each filopodium from its base at the cell edge to its tip. Count the number of filopodia per cell.
-
Data Analysis: For each experimental condition, calculate the average number of filopodia per cell and the average filopodia length. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between control and this compound treated groups.
Logical Relationship of this compound's Mechanism of Action
The inhibitory action of this compound on filopodia formation can be understood through a clear logical progression of events.
dot digraph "Logical_Relationship_of_NP_G2_044_Action" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Logical Relationship of this compound's Mechanism of Action", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes NPG2044 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fascin_Binding [label="Binds to Actin-Binding\nSite of Fascin", fillcolor="#F1F3F4", fontcolor="#202124"]; Conformational_Change [label="Induces Conformational\nChange in Fascin", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibit_Bundling [label="Inhibits Fascin-Mediated\nActin Bundling", fillcolor="#FBBC05", fontcolor="#202124"]; Disrupt_Core [label="Disrupts Filopodia\nActin Core Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduce_Filopodia [label="Reduces Number and\nLength of Filopodia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibit_Migration [label="Inhibits Cell Migration\nand Invasion", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges NPG2044 -> Fascin_Binding; Fascin_Binding -> Conformational_Change; Conformational_Change -> Inhibit_Bundling; Inhibit_Bundling -> Disrupt_Core; Disrupt_Core -> Reduce_Filopodia; Reduce_Filopodia -> Inhibit_Migration; } Caption: The logical cascade of this compound's inhibitory effects.
Conclusion
This compound represents a promising therapeutic agent that targets the structural integrity of filopodia through the specific inhibition of fascin. Its ability to disrupt filopodia formation translates into a potent anti-migratory and anti-invasive phenotype in cancer cells. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate the role of this compound and the broader implications of fascin inhibition in cancer biology and other filopodia-related pathologies. Further research into the in vivo efficacy and safety of this compound is warranted to fully realize its clinical potential.
References
- 1. Regulation of cell shape by Cdc42 is mediated by the synergic actin-bundling activity of the Eps8-IRSp53 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Cdc42 induces filopodia by promoting the formation of an IRSp53:Mena complex | Semantic Scholar [semanticscholar.org]
- 3. embopress.org [embopress.org]
- 4. Inhibition of Cdc42 and Rac1 activities in pheochromocytoma, the adrenal medulla tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 5, CID 2950007 inhibits bradykinin-induced filopodia formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of NP-G2-044: A First-in-Class Fascin Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NP-G2-044 is a novel, orally available small molecule that acts as a first-in-class inhibitor of fascin, a key protein involved in the bundling of actin filaments.[1][2] Elevated levels of fascin are associated with increased cancer metastasis, disease progression, and mortality.[2] this compound represents a promising therapeutic strategy by not only directly impeding tumor cell motility and invasion but also by enhancing the anti-tumor immune response.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Cancer metastasis is the leading cause of cancer-related deaths, yet there are currently no approved drugs that specifically target the metastatic process.[3] Fascin, an actin-bundling protein, plays a critical role in the formation of filopodia, which are essential for cell migration and invasion.[4][5] Its expression is often upregulated in various metastatic cancers, making it an attractive target for therapeutic intervention.[4] this compound was identified through the screening of chemical libraries as a potent inhibitor of fascin's actin-bundling activity.[6] Developed by Novita Pharmaceuticals, this compound has progressed through preclinical studies and into clinical trials, demonstrating a favorable safety profile and encouraging anti-tumor and anti-metastatic activity.[2][7]
Discovery and Preclinical Development
The development of this compound originated from efforts to identify small molecules capable of disrupting the function of fascin.[6] Preclinical investigations have elucidated its mechanism of action and demonstrated its therapeutic potential in various cancer models.
Mechanism of Action
This compound functions by directly binding to fascin, thereby inhibiting its ability to cross-link actin filaments.[5] This disruption of actin bundling prevents the formation of filopodia, the finger-like protrusions that are critical for cancer cell motility, invasion, and metastasis.[4][5]
In addition to its direct effects on tumor cells, this compound has been shown to modulate the tumor microenvironment. It enhances the anti-tumor immune response by increasing the infiltration of T-cells and promoting the activation of dendritic cells.[7] In non-small cell lung cancer (NSCLC) models, the anti-metastatic effects of this compound have been linked to the inhibition of the Wnt/β-catenin signaling pathway.[3]
In Vitro Efficacy
This compound has demonstrated potent inhibition of fascin's biochemical activity and cancer cell migration in vitro.
| Parameter | Value | Cell-Free/Cell-Based | Assay |
| IC50 (Fascin Inhibition) | ~0.2 µM | Cell-Free | F-actin Bundling Assay |
| IC50 (Fascin Inhibition) | ~2 µM | Not Specified | Not Specified |
| IC50 (Cell Migration) | ~10 µM | Cell-Based | MDA-MB-231 tumor cells |
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in mouse models have shown that this compound can delay tumor development, slow tumor growth, reduce metastatic colonization, and increase overall survival.[2] It has also demonstrated synergistic anti-cancer effects when combined with cisplatin or a PD-1 inhibitor in a Lewis lung cancer model.[3]
Pharmacokinetic studies in mice have been conducted, revealing key parameters following intravenous and oral administration.
| Administration | Dose | Tmax | T1/2 |
| Oral | Not Specified | ~4 hrs | 20-24 hrs |
Clinical Development
This compound has advanced into clinical trials to evaluate its safety, tolerability, and efficacy in patients with advanced solid tumors.
Phase 1 Clinical Trial
A first-in-human, Phase 1a clinical trial (NCT03199586) was conducted to assess the safety and tolerability of this compound and to determine the recommended Phase 2 dose (RP2D). The trial enrolled 23 patients with advanced or metastatic treatment-refractory solid tumor malignancies across seven dose cohorts (ranging from 200-2100 mg once daily). The drug was found to be well-absorbed and distributed. No dose-limiting toxicities (DLTs), drug-related serious adverse events (SAEs), or patient deaths were observed. A provisional RP2D of 1600 mg daily was selected. While no formal objective responses by RECIST criteria were observed, which is consistent with the drug's non-cytotoxic mechanism, signals of anti-tumor and anti-metastatic activity were noted.[8]
Phase 2 Clinical Trial
A multicenter, open-label Phase 2 clinical trial (NCT05023486) is currently ongoing to further evaluate this compound as both a monotherapy and in combination with anti-PD-1 therapy in patients with advanced or metastatic solid tumors.[2][7]
Key Efficacy Data from the Phase 2 Trial (Combination Therapy with anti-PD-1):
| Endpoint | Value | Patient Population | Notes |
| Objective Response Rate (ORR) | 21% (95% CI: 9.0%-38.9%) | 45 patients with advanced solid tumors resistant to prior anti-PD-1 therapy | Data cutoff: October 2024.[7] |
| Disease Control Rate (DCR) | 76% | 45 patients with advanced solid tumors resistant to prior anti-PD-1 therapy | Data cutoff: October 2024.[7] |
| Complete Response (CR) | 3 patients | 45 patients with advanced solid tumors resistant to prior anti-PD-1 therapy | Including a pathological CR.[7] |
| Partial Response (PR) | 4 patients | 45 patients with advanced solid tumors resistant to prior anti-PD-1 therapy | Observed in cutaneous squamous cell carcinoma, non-small cell lung cancer, and cholangiocarcinoma.[7] |
| Median Progression-Free Survival (PFS) (Monotherapy) | 20 weeks | 12 patients with gynecologic malignancies | At the monotherapy RP2D of 2100 mg QD.[2] |
The recommended Phase 2 dose for this compound in combination with anti-PD-1 therapy was established at 1600 mg once daily.[7] The most common treatment-emergent adverse events (TEAEs) observed with the combination therapy were diarrhea, fatigue, and nausea.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
F-actin Co-sedimentation Assay
This assay is used to determine the ability of fascin to bundle actin filaments and the inhibitory effect of this compound.
Protocol Outline:
-
Actin Polymerization: Monomeric G-actin is polymerized to form F-actin in a polymerization buffer.[9]
-
Incubation: Purified fascin protein is incubated with F-actin in the presence or absence of this compound.[9]
-
Low-Speed Centrifugation: The mixture is subjected to low-speed centrifugation. Bundled F-actin will pellet at low speeds, while individual filaments will remain in the supernatant.[4]
-
Analysis: The supernatant and pellet fractions are analyzed by SDS-PAGE to quantify the amount of fascin and actin in each fraction.[9]
Cell Migration and Invasion Assays
These assays assess the impact of this compound on the migratory and invasive capabilities of cancer cells.
Boyden Chamber Assay (Migration):
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Transwell insert.
-
Treatment: this compound is added to the upper or lower chamber.
-
Chemoattractant: A chemoattractant is placed in the lower chamber.
-
Incubation: Cells are allowed to migrate through the porous membrane of the insert.
-
Quantification: Migrated cells on the bottom of the membrane are stained and counted.
Matrigel Invasion Assay:
This assay is similar to the migration assay, but the Transwell insert is coated with a layer of Matrigel, a basement membrane extract, to simulate the extracellular matrix. This allows for the assessment of a cell's ability to degrade and move through a physical barrier.
In Vivo Xenograft Models
These studies evaluate the anti-tumor and anti-metastatic effects of this compound in a living organism.
General Protocol:
-
Tumor Cell Implantation: Human cancer cells are implanted into immunodeficient mice, either subcutaneously or orthotopically.
-
Treatment Administration: Once tumors are established, mice are treated with this compound (e.g., via oral gavage), a control vehicle, and/or other therapies.
-
Tumor Growth Monitoring: Tumor volume is measured regularly.
-
Metastasis Assessment: At the end of the study, tissues are harvested to assess for the presence and extent of metastatic lesions.
-
Survival Analysis: In some studies, mice are monitored for overall survival.
Visualizations
Signaling Pathway of this compound in NSCLC
Caption: this compound inhibits fascin, disrupting metastasis and modulating the Wnt/β-catenin pathway.
Experimental Workflow for this compound Discovery and Preclinical Evaluation
References
- 1. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A phase 2 clinical trial of first-in-class fascin inhibitor this compound " by Frank Yung-Chin Tsai, Michael J. Birrer et al. [scholarlycommons.henryford.com]
- 3. novita-pharm.com [novita-pharm.com]
- 4. Mechanism of Actin Filament Bundling by Fascin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. studylib.net [studylib.net]
The Impact of NP-G2-044 on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-G2-044 is a first-in-class, orally available small molecule inhibitor of fascin, a key actin-bundling protein.[1] Fascin is overexpressed in numerous cancer types and is correlated with increased tumor cell motility, invasion, and metastasis, leading to poor prognosis.[2][3] this compound represents a novel therapeutic strategy by not only directly targeting the metastatic potential of tumor cells but also by modulating the tumor microenvironment (TME) to foster a robust anti-tumor immune response.[4][5] This technical guide provides an in-depth analysis of the preclinical and clinical data elucidating the impact of this compound on the TME, with a focus on its immunomodulatory functions.
Core Mechanism of Action: Fascin Inhibition
This compound functions by binding to fascin, thereby inhibiting its ability to cross-link actin filaments.[1] This disruption of the actin cytoskeleton impairs the formation of filopodia and invadopodia, cellular protrusions essential for cell migration and invasion.[6] Beyond its effects on tumor cells, fascin is also highly expressed in antigen-presenting cells, particularly dendritic cells (DCs), within the TME.[4][6] The inhibition of fascin in these immune cells is a critical component of this compound's therapeutic effect.
Impact on the Tumor Microenvironment: Preclinical Evidence
Preclinical studies in various syngeneic mouse models have demonstrated that this compound significantly enhances anti-tumor immunity.[2][6] The primary mechanism involves the modulation of dendritic cell function and subsequent T-cell activation.
Enhanced Dendritic Cell Function
Treatment with this compound leads to an increase in the number of activated conventional dendritic cells (cDCs) within the tumor.[2][6] Mechanistically, fascin inhibition in cDCs enhances their antigen uptake capabilities.[2][3] This leads to more efficient processing and presentation of tumor antigens to T cells, a critical step in initiating an adaptive anti-tumor immune response.
Increased T-Cell Infiltration and Activation
The enhanced DC function driven by this compound results in a significant increase in the infiltration and proliferation of CD8+ cytotoxic T lymphocytes (CTLs) within the tumor.[4][7] In combination with anti-PD-1 therapy, this compound has been shown to markedly increase the number of Ki67+ proliferating and Granzyme B+ activated CD8+ T cells, even in tumors previously resistant to anti-PD-1 treatment.[2]
Synergy with Immune Checkpoint Inhibitors
Preclinical data strongly support the synergistic effect of this compound with immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 antibodies.[2] This combination therapy has been shown to significantly increase the overall survival of tumor-bearing mice in models of triple-negative breast cancer, lung cancer, pancreatic cancer, and prostate cancer compared to either agent alone.[2][8]
Modulation of the Wnt/β-catenin Pathway
In non-small cell lung cancer (NSCLC) models, the anti-metastatic effects of this compound have been linked to the modulation of the Wnt/β-catenin signaling pathway.[9] Inhibition of fascin by this compound led to a reduction in epithelial-mesenchymal transition (EMT) markers, such as N-cadherin and vimentin, and an upregulation of E-cadherin.[9]
Clinical Data: Phase 2 Trial Insights
A Phase 2 clinical trial (NCT05023486) evaluated this compound in combination with standard-of-care anti-PD-1 therapy in patients with advanced solid tumors who were resistant to prior ICI treatment.[4][10] The results demonstrated promising clinical activity and a manageable safety profile.
Quantitative Clinical Trial Data
| Metric | Value | Citation |
| Objective Response Rate (ORR) | 21% | [4][11] |
| Disease Control Rate (DCR) | 76% | [4][11] |
| Patients with No New Metastases | 55% | [4][8] |
| Median Progression-Free Survival (PFS) for GYN patients (Monotherapy) | 20 weeks | [3] |
Experimental Protocols
While detailed, proprietary protocols are not publicly available, the following outlines the key experimental methodologies employed in the preclinical evaluation of this compound based on published studies.
In Vivo Tumor Models
-
Syngeneic Mouse Models: Various cancer cell lines (e.g., 4T1 for breast cancer, LLC for lung cancer) are implanted into immunocompetent mice (e.g., BALB/c, C57BL/6).[2]
-
Treatment: Mice are treated with this compound (administered orally), immune checkpoint inhibitors (administered intraperitoneally), or a combination of both.[2]
-
Endpoints: Tumor growth is monitored by caliper measurements. Overall survival is a primary endpoint.[2] Tumors and spleens are harvested for ex vivo analysis.[2]
Immunophenotyping by Flow Cytometry
-
Sample Preparation: Tumors are dissociated into single-cell suspensions.
-
Staining: Cells are stained with fluorescently labeled antibodies against various cell surface and intracellular markers to identify and quantify immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11c, MHCII, CD80, CD86, Ki67, Granzyme B).
-
Analysis: Data is acquired on a flow cytometer and analyzed to determine the percentages and activation status of different immune cell subsets.
Immunohistochemistry (IHC)
-
Sample Preparation: Tumors are formalin-fixed and paraffin-embedded.
-
Staining: Tissue sections are stained with antibodies against specific markers (e.g., CD8, FoxP3) to visualize the spatial distribution and infiltration of immune cells within the tumor microenvironment.
In Vitro Assays
-
Cell Migration and Invasion Assays: Transwell assays are used to assess the effect of this compound on the migratory and invasive capacity of cancer cells.
-
Western Blotting: Used to analyze the expression levels of proteins involved in signaling pathways such as the Wnt/β-catenin pathway (e.g., N-cadherin, E-cadherin, vimentin).[9]
-
CCK-8 Assays: To analyze the effect of this compound on the growth of non-small cell lung cancer cells.[9]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the TME
Caption: this compound's dual mechanism on tumor cells and dendritic cells.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for in vivo and ex vivo analysis of this compound.
This compound and Wnt/β-catenin Signaling Pathway
Caption: this compound's influence on the Wnt/β-catenin pathway and EMT.
Conclusion
This compound demonstrates a unique dual mechanism of action by directly inhibiting tumor cell metastasis and by reshaping the tumor microenvironment to be more conducive to an anti-tumor immune response. The preclinical evidence for its immunomodulatory effects, particularly the activation of dendritic cells and subsequent enhancement of T-cell-mediated immunity, is compelling. These findings are supported by promising clinical data from a Phase 2 trial, which show durable responses in patients with advanced solid tumors who are resistant to immune checkpoint inhibitors. The synergistic potential of this compound with ICIs positions it as a promising candidate for combination therapies aimed at overcoming immunotherapy resistance and improving patient outcomes. Further investigation into the detailed molecular pathways and predictive biomarkers will be crucial for optimizing the clinical application of this novel fascin inhibitor.
References
- 1. Fascin inhibitor increases intratumoral dendritic cell activation and anti-cancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fascin inhibitor increases intratumoral dendritic cell activation and anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novita-pharm.com [novita-pharm.com]
- 4. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 5. "A phase 2 clinical trial of first-in-class fascin inhibitor this compound " by Frank Yung-Chin Tsai, Michael J. Birrer et al. [scholarlycommons.henryford.com]
- 6. researchgate.net [researchgate.net]
- 7. Novita Presents Additional Positive Data from Phase 2 Trial of this compound in Patients with Advanced and Metastatic Solid Tumors at AACR IO Annual Meeting [prweb.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Novita Highlights Positive Data from Phase 2 Trial of this compound in Patients with Advanced and Metastatic Solid Tumors at 2025 ASCO Annual Meeting [prnewswire.com]
- 11. cancernetwork.com [cancernetwork.com]
NP-G2-044 target validation in different cancer models
An In-Depth Guide to Target Validation in Preclinical Cancer Models
Introduction
Target validation is a critical and foundational step in the drug discovery and development pipeline. It is the process of demonstrating that a specific molecular target is directly involved in the pathophysiology of a disease and that modulating its activity is likely to have a therapeutic effect. For a hypothetical therapeutic agent, NP-G2-044, this guide outlines a comprehensive strategy for validating its molecular target in various cancer models. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing experimental methodologies, data presentation, and logical workflows.
Phase 1: Target Identification and Initial Validation
Before proceeding to in-depth validation, the molecular target of this compound must be identified. This is often achieved through techniques like affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational modeling. Once a putative target is identified (for the purpose of this guide, we will refer to it as "Target X"), initial validation is performed to confirm the interaction between this compound and Target X.
Experimental Protocol: Target Engagement Assays
1. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm direct binding of this compound to Target X in a cellular environment.
-
Methodology:
-
Treat cancer cell lines with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble Target X at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting temperature of Target X in the presence of this compound indicates direct binding.
-
2. Isothermal Titration Calorimetry (ITC):
-
Objective: To quantify the binding affinity, stoichiometry, and thermodynamics of the this compound-Target X interaction.
-
Methodology:
-
Load a solution of purified Target X protein into the sample cell of the calorimeter.
-
Titrate in a solution of this compound.
-
Measure the heat changes that occur upon binding.
-
Analyze the data to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Phase 2: In Vitro Validation in Cancer Cell Lines
This phase aims to establish the functional consequence of modulating Target X with this compound in cancer cell lines. A panel of cell lines from different cancer types should be used to assess the breadth of activity.
Experimental Workflow: In Vitro Validation
Methodological & Application
Application Notes and Protocols for NP-G2-044 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of NP-G2-044, a first-in-class, orally active small molecule inhibitor of the actin-bundling protein fascin.[1] By preventing fascin from cross-linking actin filaments, this compound effectively disrupts the formation of filopodia and other actin-rich protrusions that are essential for cancer cell migration, invasion, and metastasis.[2][3] Furthermore, evidence suggests that this compound can enhance anti-tumor immune responses by activating intratumoral dendritic cells.[1][4]
Mechanism of Action
This compound functions by directly binding to fascin, a key protein in orchestrating the actin cytoskeleton.[3] Upregulated in numerous metastatic cancers, fascin is responsible for bundling actin filaments into the rigid structures that form filopodia, invadopodia, and other cellular protrusions necessary for cell motility.[5] By inhibiting fascin's actin-bundling activity, this compound leads to a reduction in these protrusions, thereby impairing the ability of cancer cells to migrate and invade surrounding tissues.[2][3]
Recent studies have also elucidated the role of fascin in key signaling pathways that drive cancer progression. Notably, fascin has been shown to modulate the Wnt/β-catenin and Hippo/YAP signaling cascades, both of which are critical in cell proliferation, differentiation, and survival.[6][7][8]
Data Presentation
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and assays.
| Cell Line | Assay Type | IC50 Value | Reference |
| MDA-MB-231 (Breast Cancer) | Migration | ~10 µM | [2] |
| T24 (Bladder Cancer) | Migration | Not specified, dose-dependent inhibition observed | [9] |
| 253J (Bladder Cancer) | Migration | Not specified, dose-dependent inhibition observed | [9] |
| MB49 (Mouse Bladder Cancer) | Migration | Not specified, dose-dependent inhibition observed | [9] |
| TCCSUP (Bladder Cancer) | Migration | Not specified, dose-dependent inhibition observed | [9] |
| J82 (Bladder Cancer) | Migration | Not specified, dose-dependent inhibition observed | [9] |
| Parameter | Value | Reference |
| In vitro actin-bundling inhibition (IC50) | ~0.2 µM - ~2 µM | [2][10] |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its reported solubility, this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). For example, to prepare a 10 mM stock solution, dissolve 3.99 mg of this compound (Molecular Weight: 399.37 g/mol ) in 1 mL of DMSO.
-
To aid dissolution, sonication is recommended.[10]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubate the plate for 24, 48, or 72 hours.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Boyden Chamber Assay)
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
This compound stock solution
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet staining solution
Protocol:
-
Culture cells to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In the lower chamber of the 24-well plate, add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant).
-
In the upper chamber (the insert), add 200 µL of the cell suspension.
-
Add different concentrations of this compound to the upper chamber along with the cells. Include a vehicle control.
-
Incubate the plate at 37°C for a period suitable for the cell line's migration rate (typically 12-24 hours).[11]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Cell Invasion Assay
The protocol for the cell invasion assay is similar to the migration assay with the following modification:
-
Matrigel Coating: Before adding the cells, the upper surface of the Boyden chamber insert should be coated with a thin layer of Matrigel or a similar basement membrane extract. This simulates the extracellular matrix that cells must degrade and invade through.
Wound Healing (Scratch) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available culture-insert to create a well-defined gap.[12]
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the medium with fresh complete culture medium containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor the closure of the gap.[13]
-
The rate of wound closure can be quantified by measuring the area of the gap at different time points using image analysis software.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits fascin, preventing actin bundling and filopodia formation, which in turn reduces cell migration, invasion, and metastasis.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the in vitro effects of this compound on cancer cells.
Fascin-Mediated Regulation of the Wnt/β-Catenin Signaling Pathway
Caption: this compound, by inhibiting fascin, can potentially disrupt the fascin-FAK-mediated stabilization of β-catenin, thereby downregulating Wnt signaling.[7][8]
Fascin-Mediated Regulation of the Hippo/YAP Signaling Pathway
Caption: this compound can indirectly promote Hippo pathway activity by inhibiting fascin-mediated actin polymerization, leading to decreased YAP/TAZ nuclear translocation and target gene expression.[14][15][16]
References
- 1. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. novita-pharm.com [novita-pharm.com]
- 5. Fascin: Invasive filopodia promoting metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fascin Induces Epithelial-Mesenchymal Transition of Cholangiocarcinoma Cells by Regulating Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Fascin-1 in cervical cancer metastasis via Wnt/β-catenin pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fascin Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | TargetMol [targetmol.com]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibidi.com [ibidi.com]
- 13. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fascin Regulates the Hippo Pathway and Is Important for Melanoma Development | Anticancer Research [ar.iiarjournals.org]
- 15. Fascin induces melanoma tumorigenesis and stemness through regulating the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes: NP-G2-044 IC50 in MDA-MB-231 Cancer Cells
Introduction
NP-G2-044 is a potent, orally active small molecule inhibitor of Fascin, an actin-bundling protein crucial for the formation of filopodia and lamellipodia.[1][2][3][4] These cellular protrusions are essential for cell migration and invasion, processes that are central to cancer metastasis.[5] In metastatic tumors where Fascin is often highly expressed, its inhibition presents a promising therapeutic strategy to block tumor cell motility and spread.[5][6] These notes provide detailed information on the half-maximal inhibitory concentration (IC50) of this compound in the triple-negative breast cancer cell line MDA-MB-231, along with protocols for its determination.
Data Presentation
The IC50 of this compound varies depending on the specific cellular process being assayed. While it is a potent inhibitor of Fascin's biochemical activity, its effect on cell migration in MDA-MB-231 cells is observed at a higher concentration. Notably, previous studies have indicated that Fascin inhibitors, including this compound, do not inhibit the in vitro growth of MDA-MB-231 cells, suggesting the compound's primary effect is anti-migratory rather than cytotoxic in this specific cell line.[7]
| Parameter | Cell Line | IC50 Value | Assay Type | Reference |
| Cell Migration Inhibition | MDA-MB-231 | ~10 µM | Migration Assay | [2][3] |
| Fascin Inhibition | Cell-free | ~0.2 µM - 2 µM | Biochemical Assay | [1][2][4] |
| Cell Growth Inhibition | MDA-MB-231 | Not observed | Proliferation Assay | [7] |
Experimental Protocols
Protocol for Determining IC50 of Cell Migration (Wound Healing Assay)
This protocol describes a method to determine the IC50 value of this compound for the inhibition of MDA-MB-231 cell migration.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the "Wound": Once cells reach >90% confluency, gently scratch a straight line across the center of the monolayer with a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh complete culture medium containing serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration well.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark reference points to ensure the same field is imaged each time.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): After a set time (e.g., 24 or 48 hours), acquire images of the same scratch areas.
-
Data Analysis:
-
Measure the width of the scratch area at Time 0 and Time X for each concentration.
-
Calculate the percentage of wound closure for each treatment relative to the vehicle control.
-
Plot the percentage of migration inhibition against the log concentration of this compound.
-
Use non-linear regression analysis to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell migration.
-
Protocol for Determining IC50 of Cell Viability (MTT Assay)
This protocol is used to confirm the low cytotoxic effect of this compound on MDA-MB-231 cell proliferation.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[8] Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and no-cell (media only) blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[10] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals.[10] Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability (%) against the log concentration of this compound to generate a dose-response curve and determine the IC50, if any.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action by inhibiting Fascin-mediated actin bundling.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 value of a compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 6. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 7. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell proliferation assay and calculation of IC50 [bio-protocol.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Dosing and Administration of NP-G2-044 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo dosing and administration of NP-G2-044, a fascin inhibitor, in mouse models. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.
Compound Information
This compound is an orally active small molecule inhibitor of fascin 1, a protein involved in actin bundling and the formation of cellular protrusions critical for cell migration and invasion.[1] By inhibiting fascin, this compound has been shown to block tumor cell migration, invasion, and metastasis in various cancer models.[2][3]
In Vivo Dosing and Administration Summary
This compound has been administered in mice through various routes, including intravenous (IV), oral (PO), and intraperitoneal (IP) injections. The selection of the administration route and dosage depends on the specific experimental design, such as pharmacokinetic profiling or efficacy studies.
Table 1: Summary of In Vivo Dosing of this compound in Mice
| Administration Route | Dosage Range | Mouse Model | Purpose of Study | Reference |
| Intravenous (IV) | 20 mg/kg | Not Specified | Pharmacokinetics | [4] |
| Oral (PO) | 20 - 100 mg/kg | Not Specified | Pharmacokinetics | [4] |
| Oral (PO) | 50 - 100 mg/kg (daily) | MDA-MB-231 Xenograft (NSG mice) | Efficacy (Metastasis) | [4] |
| Intraperitoneal (IP) | 100 mg/kg (daily) | 4T1 Syngeneic (BALB/c mice) | Efficacy (Metastasis) | [5] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common formulation for this compound for in vivo studies involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication may be required to achieve a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and Saline in the specified proportions.
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration.
-
Vortex the solution thoroughly.
-
If the solution is not clear, sonicate it until it becomes clear.
-
The final formulation should be prepared fresh before each administration.
Administration Protocols
3.2.1. Oral Gavage (PO)
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 ml)
-
Animal scale
-
70% Ethanol
Procedure:
-
Weigh the mouse to calculate the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length of insertion required to reach the stomach.
-
Fill the syringe with the calculated volume of the this compound formulation.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus.
-
Gently advance the needle into the esophagus until the pre-measured depth is reached. Do not force the needle.
-
Slowly administer the solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
3.2.2. Intraperitoneal Injection (IP)
Materials:
-
Sterile syringes (1 ml)
-
Sterile needles (e.g., 25-27 gauge)
-
70% Ethanol
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Securely restrain the mouse, exposing its abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any adverse reactions.
3.2.3. Intravenous Injection (IV) - Tail Vein
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes (1 ml)
-
Sterile needles (e.g., 27-30 gauge)
-
70% Ethanol
Procedure:
-
Place the mouse in a restrainer to secure it and expose the tail.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion will often be indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. Resistance during injection may indicate improper placement.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any signs of distress.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in mice.
Procedure:
-
Administer a single dose of this compound via the desired route (IV or PO).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC(0–t) (ng × h/mL) | t½ (h) | Oral Bioavailability (%) | Reference |
| IV | 20 | - | 4870 (C0) | 2660 | 3.8 | - | [4] |
| PO | 20 | 0.8 ± 0.6 | 617 ± 204 | 1040 ± 190 | 4.1 ± 0.6 | 39 | [4] |
| PO | 50 | 2.5 ± 2.1 | 1080 ± 290 | 3630 ± 1170 | 4.0 ± 0.3 | 34 | [4] |
| PO | 100 | 6.0 ± 2.0 | 1850 ± 110 | 12600 ± 1100 | 4.1 ± 0.7 | 30 | [4] |
Efficacy Study in Xenograft Mouse Model
Objective: To evaluate the anti-metastatic efficacy of this compound.
Model: Orthotopic MDA-MB-231 human breast cancer xenograft in immunodeficient mice (e.g., NSG).
Procedure:
-
Culture MDA-MB-231 cells under standard conditions.
-
On the day of implantation, harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Anesthetize the mice.
-
Inject the MDA-MB-231 cells (e.g., 1 x 10^6 cells) into the mammary fat pad.
-
Allow the primary tumors to establish and grow to a palpable size.
-
Randomize the mice into control (vehicle) and treatment (this compound) groups.
-
Administer this compound or vehicle daily via the chosen route (e.g., oral gavage).
-
Monitor tumor growth by caliper measurements.
-
At the end of the study, sacrifice the mice and harvest primary tumors and relevant organs (e.g., lungs) to assess metastasis.
-
Analyze the extent of metastasis through histological examination or other relevant assays.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound functions by directly inhibiting fascin 1, an actin-bundling protein. This inhibition disrupts the formation of filopodia and other actin-based cellular protrusions, which are essential for cell motility, invasion, and metastasis.
Caption: Mechanism of action of this compound.
Downstream Signaling Pathways Affected by this compound
Preclinical studies suggest that this compound can modulate key signaling pathways involved in cancer progression, including the Wnt/β-catenin and PI3K/Akt pathways.
Caption: Putative modulation of Wnt and PI3K pathways by this compound.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. Facebook [cancer.gov]
- 2. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 3. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Utilizing NP-G2-044 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-G2-044 is a first-in-class, orally available small molecule inhibitor of fascin, a key actin-bundling protein.[1][2][3] Elevated fascin expression is correlated with increased tumor cell motility, invasion, metastasis, and poor prognosis in various cancers.[1][3][4][5] By inhibiting fascin, this compound blocks the formation of filopodia and invadopodia, thereby impeding tumor cell migration and metastasis.[1][3] Beyond its anti-metastatic properties, this compound has been shown to modulate the tumor microenvironment (TME). It enhances the antigen-presenting capacity of dendritic cells (DCs) and promotes T-cell infiltration, providing a strong rationale for its combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 therapy.[6][7][8] Preclinical and clinical studies have demonstrated that the combination of this compound and anti-PD-1 therapy can overcome resistance to ICIs and elicit durable anti-tumor responses.[4][6][8][9]
These application notes provide a summary of key clinical data and detailed protocols for preclinical evaluation of this compound in combination with anti-PD-1 therapy.
Data Presentation
Clinical Efficacy of this compound and Anti-PD-1 Combination Therapy
The following tables summarize the clinical efficacy of this compound in combination with anti-PD-1 therapy in patients with advanced solid tumors who have progressed on prior anti-PD-(L)1 therapy.[9][10]
Table 1: Objective Response Rate (ORR) and Disease Control Rate (DCR) [9][10]
| Metric | Value (n=45) | 95% Confidence Interval |
| Objective Response Rate (ORR) | 21% | 9.0% - 38.9% |
| Complete Response (CR) | 3 patients | - |
| Partial Response (PR) | 4 patients | - |
| Disease Control Rate (DCR) | 76% | - |
Table 2: Survival and Metastasis Data [4][8][11]
| Endpoint | Observation |
| Median Progression-Free Survival (PFS) | 20 weeks (in GYN patients, monotherapy) |
| 1-Year Projected Progression-Free Survival (PFS) | 30% (combination therapy) |
| Metastasis-Free Survival | 55% of patients showed no new metastases |
| Duration of Response | Some responses lasting over 80 weeks |
Table 3: Phase 2 Clinical Trial Dosing Information [9][10]
| Therapy | Drug | Recommended Phase 2 Dose (RP2D) | Administration |
| Monotherapy | This compound | 2100 mg | Once daily (QD), oral |
| Combination Therapy | This compound | 1600 mg | Once daily (QD), oral |
| Anti-PD-1 Therapy | Standard of Care (SOC) | Per package insert |
Preclinical Synergistic Efficacy in Mouse Models
Preclinical studies in various syngeneic mouse tumor models have demonstrated the synergistic anti-tumor effects of combining this compound with immune checkpoint inhibitors.
Table 4: Increase in Median Overall Survival with Combination Therapy [7]
| Tumor Model | This compound Alone | ICIs Alone | This compound + ICIs |
| EMT6 (Breast Cancer) | +63% | +39% | +115% |
| 4T1 (Breast Cancer) | +68% | +79% (anti-PD-1) | +234% (this compound + anti-PD-1) |
| Pan02 (Pancreatic Cancer) | +13% | +8% | +83% |
Experimental Protocols
Protocol 1: In Vivo Murine Syngeneic Tumor Model for Efficacy Assessment
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
1. Cell Culture and Implantation:
- Culture a murine cancer cell line (e.g., CT26 for colorectal cancer, B16-F10 for melanoma) in appropriate media.
- Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or Matrigel.
- Subcutaneously inject 1 x 10^6 cells into the flank of 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).
2. Animal Grouping and Treatment:
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four treatment groups (n=8-10 mice/group):
- Group 1: Vehicle control (e.g., corn oil, oral gavage) + Isotype control antibody (intraperitoneal injection).
- Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily) + Isotype control antibody.
- Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
- Group 4: this compound + Anti-PD-1 antibody.
- Prepare this compound for oral administration by dissolving in a suitable vehicle such as corn oil.[2]
3. Tumor Measurement and Endpoint Analysis:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor animal body weight and overall health.
- The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted, with the endpoint being when tumors reach a predetermined size or when mice show signs of morbidity.
- At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 2: Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol describes the use of IHC to assess the infiltration of immune cells into the TME.
1. Tissue Preparation:
- Fix harvested tumors in 10% neutral buffered formalin for 24 hours.
- Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
- Cut 4-5 µm sections and mount on charged slides.
2. Staining:
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific antibody binding with a blocking serum.
- Incubate with primary antibodies against immune cell markers (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages) overnight at 4°C.
- Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
- Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
3. Imaging and Analysis:
- Dehydrate, clear, and mount the slides.
- Capture images using a brightfield microscope.
- Quantify the number of positive cells per unit area using image analysis software.
Protocol 3: Flow Cytometry for Immune Cell Profiling in the TME
This protocol details the preparation of single-cell suspensions from tumors for multi-color flow cytometry analysis of immune cell populations.[12][13]
1. Single-Cell Suspension Preparation: [12][14]
- Mince freshly harvested tumors and digest in a solution containing collagenase and DNase I for 30-60 minutes at 37°C with agitation.
- Neutralize the enzymatic digestion with media containing fetal bovine serum.
- Filter the cell suspension through a 70 µm cell strainer to remove debris.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with FACS buffer (PBS with 2% FBS).
2. Antibody Staining: [12]
- Count the cells and resuspend at a concentration of 1 x 10^7 cells/mL.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, CD11c, MHCII) for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- If intracellular staining is required (e.g., for FoxP3 or cytokines), fix and permeabilize the cells before adding intracellular antibodies.
- Resuspend the final cell pellet in FACS buffer.
3. Data Acquisition and Analysis: [12]
- Acquire data on a flow cytometer.
- Analyze the data using software such as FlowJo to quantify different immune cell populations based on their marker expression.
Mandatory Visualizations
Caption: Mechanism of action of this compound and its synergy with anti-PD-1 therapy.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Synergistic relationship of this compound and anti-PD-1 therapy.
References
- 1. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. novita-pharm.com [novita-pharm.com]
- 5. A phase 2 clinical trial of first-in-class fascin inhibitor this compound as monotherapy and in combination therapy with anti-PD-1 immunotherapy in patients with advanced solid tumor malignancies. - ASCO [asco.org]
- 6. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 7. Fascin inhibitor increases intratumoral dendritic cell activation and anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Novita Highlights Positive Data from Phase 2 Trial of this compound in Patients with Advanced and Metastatic Solid Tumors at 2025 ASCO Annual Meeting [prnewswire.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol for fascin expression after NP-G2-044 treatment
Western Blot Analysis of Fascin Expression Following NP-G2-044 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fascin is an actin-bundling protein that plays a crucial role in the formation of cellular protrusions such as filopodia and invadopodia, which are essential for cell migration and invasion.[1][2] In many types of cancer, fascin is overexpressed and correlates with increased metastasis and poor prognosis.[3] this compound is an orally available small molecule inhibitor that targets fascin's actin-bundling activity, thereby impeding tumor cell migration, invasion, and metastasis.[3] This document provides a detailed protocol for assessing the expression of fascin in cancer cells after treatment with this compound using Western blotting. As this compound is a functional inhibitor, it is not expected to necessarily decrease the total protein expression of fascin. Therefore, this protocol is designed to accurately quantify fascin protein levels to investigate any potential secondary effects on protein expression or degradation.
Data Presentation
While this compound primarily inhibits the function of fascin, it is valuable to assess if it also affects fascin protein expression levels. The following table summarizes the known effects of this compound on fascin activity and downstream cellular processes. A Western blot experiment as detailed below would aim to populate the final row of such a table.
| Parameter | Method | Result with this compound Treatment | Reference |
| Fascin Actin-Bundling Activity | In vitro actin-bundling assay | Inhibition with an IC50 of ~0.2 µM | [4] |
| Filopodia Formation | Microscopy | Blocked bradykinin-induced filopodia | [4] |
| Stress Fiber Formation | Microscopy | Blocked LPA-induced stress fibers | [4] |
| Tumor Cell Migration | Boyden chamber assay | Reduced migration of breast cancer cells | [4] |
| Tumor Metastasis | In vivo mouse models | Reduced lung metastasis | [5] |
| Overall Survival | In vivo mouse models | Increased overall survival | [6][7] |
| Fascin Protein Expression | Western Blot | Hypothesized: No significant change | (To be determined by experiment) |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line used.
-
Materials:
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare working concentrations of this compound in complete culture medium. A dose-response experiment (e.g., 0, 1, 5, 10 µM) is recommended.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48 hours).
-
Protein Extraction (Cell Lysis)
-
Materials:
-
Procedure:
-
Place the 6-well plate on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[12][13]
-
Scrape the cells from the plate and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.[9][13]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-cooled tube.
-
Protein Quantification
-
Materials:
-
BCA or Bradford protein assay kit
-
Spectrophotometer
-
-
Procedure:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Calculate the volume of lysate required to have equal amounts of protein for each sample (e.g., 20-30 µg per lane).
-
SDS-PAGE and Western Blotting
-
Materials:
-
SDS-PAGE gels (10% or 12% acrylamide)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Anti-Fascin (Rabbit or Mouse monoclonal, check datasheet for recommended dilution, typical starting dilutions are 1:1000)[8][14][15]
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
Procedure:
-
Sample Preparation: Mix the calculated volume of protein lysate with an equal volume of 2x Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of the SDS-PAGE gel. Include a protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-fascin antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of fascin.
References
- 1. Fascin, an Actin-bundling Protein, Induces Membrane Protrusions and Increases Cell Motility of Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fascin, an Actin-Bundling Protein, Modulates Colonic Epithelial Cell Invasiveness and Differentiation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fascin inhibitor increases intratumoral dendritic cell activation and anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fascin Polyclonal Antibody (PA5-21319) [thermofisher.com]
- 9. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 10. Immunolocalization of Fascin, an Actin‐Bundling Protein and Glial Fibrillary Acidic Protein in Human Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Sample preparation for western blot | Abcam [abcam.com]
- 14. Fascin Polyclonal Antibody (PA5-116442) [thermofisher.com]
- 15. ptgcn.com [ptgcn.com]
Application Notes and Protocols for NP-G2-044 Formulation and Oral Gavage in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-G2-044 is a first-in-class, orally available small molecule inhibitor of fascin, a protein crucial for the formation of filopodia and the bundling of actin filaments.[1][2] Fascin is highly expressed in various metastatic tumors, and its presence is correlated with aggressive cancer phenotypes and poor prognosis.[2] By targeting fascin, this compound disrupts the actin cytoskeleton's reorganization, thereby impairing tumor cell migration, invasion, and metastasis.[1][2] Furthermore, this compound has been shown to enhance anti-tumor immune responses by activating intra-tumoral dendritic cells.[1][3] This dual mechanism of action makes this compound a promising therapeutic agent for various solid tumors, both as a monotherapy and in combination with other treatments like checkpoint inhibitors.[4][5] Preclinical and clinical studies have demonstrated its potential in reducing tumor growth and metastasis.[6][7][8]
These application notes provide detailed protocols for the formulation of this compound for oral gavage in animal studies, as well as a step-by-step guide for its administration.
Data Presentation
Table 1: this compound Formulation for Oral Gavage
| Formulation Component | Supplier Example | Purpose | Example Concentrations |
| This compound | Selleck Chemicals | Active Pharmaceutical Ingredient | Varies based on study design |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solubilizing Agent | 80 mg/mL (stock solution)[9] |
| Corn Oil | Sigma-Aldrich | Vehicle | 950 µL (for a 1 mL final volume)[9] |
| PEG300 | Sigma-Aldrich | Co-solvent | 400 µL (for a 1 mL final volume)[9] |
| Tween-80 | Sigma-Aldrich | Surfactant/Emulsifier | 50 µL (for a 1 mL final volume)[9] |
| ddH2O (double-distilled water) | - | Diluent | 500 µL (for a 1 mL final volume)[9] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration |
| Tmax | ~4 hours[3] | Oral |
| T1/2 | 20-24 hours[3] | Oral |
Pharmacokinetic studies in mice have shown that this compound has an excellent profile following a single oral gavage dose administration.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Corn Oil-Based)
This protocol is suitable for preclinical studies requiring a simple, two-component formulation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a clear stock solution (e.g., 10 mg/mL).[9] Ensure the powder is completely dissolved by vortexing.
-
-
Prepare the final dosing solution.
-
For a 1 mL final working solution, add 50 µL of the 10 mg/mL this compound DMSO stock solution to 950 µL of corn oil in a sterile microcentrifuge tube.[9]
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
-
Administration.
-
The mixed solution should be used immediately for optimal results.[9]
-
Protocol 2: Preparation of this compound Formulation for Oral Gavage (Aqueous-Based)
This protocol provides an alternative formulation that may be suitable for different experimental needs.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Double-distilled water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a clear stock solution (e.g., 80 mg/mL).[9] Vortex until fully dissolved.
-
-
Prepare the final dosing solution.
-
For a 1 mL final working solution, add 50 µL of the 80 mg/mL clear DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.[9]
-
Mix thoroughly by vortexing until the solution is clear.[9]
-
Add 50 µL of Tween-80 to the mixture and vortex until clear.[9]
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.[9]
-
Vortex the final solution to ensure homogeneity.
-
-
Administration.
-
This formulation should be used immediately after preparation.[9]
-
Protocol 3: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice. It is crucial that this procedure is performed by trained personnel to minimize animal stress and prevent injury.[10]
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip).[10][11]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation and Dose Calculation.
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended dosing volume is typically 10 mL/kg.[10]
-
Draw the calculated volume of the this compound formulation into the syringe attached to the gavage needle.
-
-
Animal Restraint.
-
Gavage Needle Insertion.
-
Substance Administration.
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the formulation.[10]
-
-
Post-Administration Monitoring.
Visualizations
Caption: Mechanism of action of this compound in inhibiting tumor cell metastasis.
Caption: Experimental workflow for this compound oral gavage in animal studies.
References
- 1. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novita-pharm.com [novita-pharm.com]
- 8. "A phase 2 clinical trial of first-in-class fascin inhibitor this compound " by Frank Yung-Chin Tsai, Michael J. Birrer et al. [scholarlycommons.henryford.com]
- 9. selleckchem.com [selleckchem.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NP-G2-044 not dissolving properly in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the dissolution of NP-G2-044 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my cell culture medium. What should I do?
A1: Poor solubility of this compound in aqueous solutions like cell culture media is a common issue. The primary reason is often its hydrophobic nature. To address this, it is recommended to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution before diluting it to the final working concentration in your cell culture medium.
Q2: What is the recommended solvent for creating an this compound stock solution?
A2: DMSO is the most widely recommended solvent for initial dissolution of this compound due to its high solubilizing power for a wide range of organic compounds. For applications where DMSO may be toxic to cells, ethanol can be considered as an alternative.
Q3: What is the maximum recommended concentration of the organic solvent in the final cell culture medium?
A3: The final concentration of the organic solvent in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For DMSO, it is crucial to keep the final concentration at or below 0.1%. For ethanol, a final concentration of up to 0.5% is generally tolerated by most cell lines. Always include a vehicle control (media with the same concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to the cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into an aqueous medium is a sign of poor solubility. To prevent this, try the following:
-
Pre-warm the cell culture medium: Gently warming the medium to 37°C can help increase the solubility of the compound.
-
Increase the rate of mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Use a serum-containing medium: If your experimental protocol allows, the proteins in fetal bovine serum (FBS) or other sera can help to stabilize the compound and prevent precipitation.
-
Lower the final concentration: It's possible that the desired final concentration of this compound exceeds its solubility limit in the cell culture medium. Try working with a lower final concentration.
Q5: Can I use sonication or heating to aid the dissolution of this compound?
A5: Yes, these methods can be employed cautiously. Gentle warming of the stock solution in a 37°C water bath can aid dissolution. Sonication can also be effective in breaking up compound aggregates. However, it is important to be mindful of the chemical stability of this compound, as excessive heat or prolonged sonication could potentially lead to its degradation.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and the recommended final concentrations in cell culture media.
| Solvent | Solubility of this compound | Recommended Max. Final Concentration in Media |
| DMSO | ≥ 100 mM | ≤ 0.1% |
| Ethanol | ≥ 50 mM | ≤ 0.5% |
| PBS (pH 7.4) | < 10 µM | Not Applicable |
| Cell Culture Media (with 10% FBS) | ~ 25 µM | Not Applicable |
Experimental Protocol: Preparation of this compound Working Solution
This protocol details the steps for preparing a working solution of this compound for cell culture experiments.
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to create a 10 mM stock solution.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the vial in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Perform a serial dilution of the 10 mM stock solution to create an intermediate stock at a higher concentration than your final working solution (e.g., 1 mM or 100 µM) using the pre-warmed medium.
-
Add the required volume of the intermediate stock solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. Add the stock solution dropwise while gently swirling the medium.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting section of the FAQs.
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Hypothetical signaling pathway of this compound.
Potential off-target effects of NP-G2-044 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NP-G2-044 in in vitro settings. This resource is intended for researchers, scientists, and drug development professionals to help anticipate, troubleshoot, and interpret experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a first-in-class, orally available small molecule inhibitor of Fascin-1.[1][2] Fascin-1 is an actin-bundling protein that plays a critical role in the formation of cellular protrusions like filopodia and invadopodia, which are essential for cell migration and invasion.[3][4] this compound works by occupying an actin-binding site on fascin, thereby preventing it from cross-linking actin filaments.[4] This inhibition of fascin's function leads to a reduction in tumor cell motility and metastasis.[3][4] Additionally, this compound has been shown to enhance anti-tumor immune responses by increasing the antigen-presenting capacity of dendritic cells.[3]
Q2: Have any off-target effects of this compound been reported in in vitro studies?
A2: Yes, some in vitro studies have suggested potential off-target or cell-type-specific effects of this compound, particularly concerning immune cells. One study reported that while this compound is designed to target fascin, it can also differentially affect T-cell activation and attenuate cytokine production in mixed spleen cell cultures in a manner that might not be solely attributable to fascin inhibition.[1] This suggests that researchers should carefully design control experiments when studying the effects of this compound on immune cell populations.
Q3: Does this compound have any known effects on the Wnt/β-catenin signaling pathway?
A3: The current literature suggests that the effects of this compound on the Wnt/β-catenin pathway are likely a downstream consequence of on-target fascin-1 inhibition rather than a direct off-target interaction.[5][6] Fascin-1 expression has been shown to promote the activation of the Wnt/β-catenin pathway in some cancer models.[6] Therefore, inhibition of fascin-1 by this compound can lead to a downstream reduction in Wnt/β-catenin signaling.[5][6] This is an important consideration for researchers working on cancers where this pathway is a key driver of malignancy.
Troubleshooting Guides
Problem 1: I am observing unexpected changes in T-cell activation or proliferation in my co-culture experiments with this compound.
-
Possible Cause: While this compound is a fascin inhibitor, it has been observed to have differential effects on T-cell activation that may be independent of fascin expression in T-cells.[1] One study noted that this compound could inhibit the proliferation of CD8+ T-cells at high concentrations but enhance it at lower doses.[1]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with this compound on your T-cells alone to understand its direct effects on their viability and proliferation in the absence of other cell types.
-
Fascin Expression Control: Confirm the expression level of fascin in your specific T-cell subtype. The effects of this compound may vary between fascin-expressing and non-fascin-expressing immune cells.[1]
-
Endpoint Measurement: Measure multiple endpoints of T-cell activation, such as the expression of activation markers (e.g., CD25, CD69), cytokine production (e.g., IFN-γ, TNF-α), and proliferation (e.g., using CFSE or EdU incorporation assays).
-
Control Compound: If available, use a structurally distinct fascin inhibitor as a control to determine if the observed effects are specific to this compound or a general consequence of fascin inhibition.
-
Problem 2: My experiments show that this compound is altering the expression of Wnt/β-catenin pathway target genes.
-
Possible Cause: This is likely an on-target, downstream effect of fascin-1 inhibition. Fascin-1 has been implicated in the regulation of the Wnt/β-catenin signaling pathway in some cancer types.[6] By inhibiting fascin-1, this compound can indirectly lead to the downregulation of this pathway.[5][6]
-
Troubleshooting Steps:
-
Confirm Fascin Inhibition: Ensure that the concentration of this compound you are using is sufficient to inhibit fascin activity in your cell line. This can be assessed by observing changes in cell morphology, such as a reduction in filopodia, or by performing a cell migration/invasion assay.
-
Upstream Pathway Analysis: To confirm the effect is downstream of fascin, you can try to rescue the phenotype by overexpressing a constitutively active form of a downstream effector in the Wnt pathway, if feasible in your experimental system.
-
Fascin Knockdown/Knockout Control: Compare the effects of this compound to a genetic knockdown or knockout of fascin-1 in your cells. If the effects on the Wnt/β-catenin pathway are similar, it strongly suggests an on-target mechanism.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Cell Line/System | IC50 | Reference |
| Fascin Inhibition (actin-bundling) | Cell-free assay | ~0.2 µM | [Selleck Chemicals Product Page] |
| Tumor Cell Migration | MDA-MB-231 | ~10 µM | [TargetMol Product Page] |
Table 2: Observed Effects of this compound on Immune Cells In Vitro
| Cell Type | Experimental Condition | Concentration | Observed Effect | Reference |
| Murine Spleen Cells | LPS Stimulation | Dose-dependent | Attenuation of stimulation-induced cytokine production. | [1] |
| Murine CD8+ T-cells | Polyclonal Stimulation | High (5 x 10⁻⁵ M) | Strong inhibition of metabolic activity and TNF-γ production. | [1] |
| Murine CD8+ T-cells | Polyclonal Stimulation | Lower doses | Tendency to enhance proliferation. | [1] |
| Murine Bone-Marrow Derived Dendritic Cells | Unstimulated | Not specified | Attenuated antigen uptake. | [1] |
Experimental Protocols
Protocol 1: Assessing the Impact of this compound on T-cell Proliferation
-
Cell Preparation: Isolate primary T-cells from your model system of choice (e.g., human PBMCs or murine splenocytes).
-
Labeling (Optional): For proliferation tracking, label the T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Plating: Plate the T-cells in a 96-well plate at a suitable density.
-
Stimulation: Add a polyclonal T-cell stimulus, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Treatment: Add this compound at a range of concentrations (e.g., 0.1 µM to 50 µM) to the appropriate wells. Include a DMSO vehicle control.
-
Incubation: Culture the cells for a period suitable for T-cell proliferation (typically 3-5 days).
-
Analysis:
-
CFSE Dilution: If using CFSE, analyze the cells by flow cytometry to measure the dilution of the dye, which corresponds to cell division.
-
Cell Viability/Count: Use a viability assay (e.g., MTS or CellTiter-Glo) or a cell counter to determine the number of viable cells.
-
EdU Incorporation: Alternatively, pulse the cells with EdU for the final few hours of culture and detect incorporation using a click chemistry-based assay, followed by flow cytometry or imaging.
-
Protocol 2: Investigating Downstream Effects on Wnt/β-catenin Signaling
-
Cell Culture: Culture a cancer cell line known to have active Wnt/β-catenin signaling and to express fascin-1.
-
Treatment: Treat the cells with an effective concentration of this compound (determine this with a migration assay first) or a DMSO vehicle control for a suitable duration (e.g., 24-48 hours).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates for protein analysis or lyse them for RNA extraction.
-
Western Blot Analysis: Perform a Western blot to analyze the protein levels of key components and targets of the Wnt/β-catenin pathway, such as active β-catenin (non-phosphorylated), total β-catenin, c-Myc, and Cyclin D1. Use a loading control like GAPDH or β-actin to normalize the results.
-
qRT-PCR Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Wnt/β-catenin target genes (e.g., MYC, CCND1, AXIN2). Normalize the expression to a stable housekeeping gene.
-
Reporter Assay (Optional): If you have a cell line with a Wnt/β-catenin reporter construct (e.g., TOP/FOP-Flash), you can perform a luciferase or fluorescent reporter assay to directly measure the transcriptional activity of the pathway after this compound treatment.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Fascin inhibitor increases intratumoral dendritic cell activation and anti-cancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Fascin-1 in cervical cancer metastasis via Wnt/β-catenin pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing NP-G2-044 concentration for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fascin inhibitor, NP-G2-044, in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active small molecule inhibitor of fascin.[1] Fascin is an actin-bundling protein crucial for the formation of filopodia, which are cellular protrusions involved in cell motility, migration, and invasion.[2] this compound binds to fascin, preventing it from cross-linking actin filaments. This disruption of the actin cytoskeleton impairs the dynamic changes in cell shape necessary for tumor cell migration and metastasis.[3] Additionally, this compound has been shown to enhance anti-tumor immune responses by increasing T-cell infiltration and the activation of dendritic cells within the tumor microenvironment.
Q2: What is a recommended starting concentration for in vitro experiments?
A recommended starting point for in vitro experiments depends on the specific cell line and the endpoint being measured. Based on available data, a concentration range of 1 µM to 20 µM is a reasonable starting point for most cancer cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. Sonication may be required to ensure complete dissolution.[1] Store the stock solution at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture medium?
The stability of any small molecule in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum proteins. While specific long-term stability data for this compound in various cell culture media is not extensively published, it is recommended to prepare fresh dilutions from your stock solution for each experiment, especially for long-term studies. For experiments lasting several days, consider replenishing the medium with freshly diluted this compound every 48-72 hours to maintain a consistent concentration.[4][5] A protocol for assessing the stability of this compound in your specific cell culture medium using HPLC is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Problem: High variability in experimental results.
-
Possible Cause 1: Inconsistent this compound concentration.
-
Solution: Ensure your stock solution is fully dissolved and well-mixed before preparing dilutions. For long-term experiments, replenish the media with fresh this compound at regular intervals (e.g., every 48 hours) to counteract potential degradation.[4]
-
-
Possible Cause 2: Cell seeding density.
-
Solution: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Over-confluent or sparse cultures can lead to variability in drug response.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of your multi-well plates for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Problem: No observable effect at expected concentrations.
-
Possible Cause 1: Sub-optimal concentration for your cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cell line.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance to fascin inhibitors. Confirm fascin expression in your cell line of interest via western blot or qPCR.
-
-
Possible Cause 3: Compound degradation.
-
Solution: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using the provided HPLC stability protocol.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Fascin Inhibition IC50 | ~2 µM | Cell-free assay | [1] |
| Cell Migration Inhibition IC50 | ~10 µM | MDA-MB-231 (human breast cancer) | [1] |
| Cell Line Subtype | Cell Line | Effect of this compound | Reference |
| Triple-Negative Breast Cancer | MDA-MB-468, BT-20, HCC38 | Dose-dependent inhibition of cell growth | [6] |
| Non-Small Cell Lung Cancer | Various | Attenuated cell growth, migration, and invasion |
Experimental Protocols
Protocol 1: Determining Cell Viability using CCK-8 Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. Suggested final concentrations: 0, 0.1, 0.5, 1, 2.5, 5, 10, 20, 50 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM this compound).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessing this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at a known concentration (e.g., 10 µM). Prepare separate solutions for medium with and without fetal bovine serum (FBS).
-
Prepare a "time zero" sample by immediately processing a portion of the solution.
-
Incubate the remaining solutions under standard cell culture conditions (37°C, 5% CO2).
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the incubated solution.
-
-
Sample Processing:
-
For samples containing serum, precipitate the proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis. For serum-free samples, direct injection may be possible after filtration.
-
-
HPLC Analysis:
-
Develop an isocratic or gradient HPLC method to separate this compound from any potential degradation products. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of water and acetonitrile, possibly with a small amount of formic acid to improve peak shape.
-
Inject the processed samples onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Create a standard curve by injecting known concentrations of this compound to correlate peak area with concentration.
-
Determine the concentration of this compound remaining at each time point by comparing the peak area to the standard curve.
-
Plot the percentage of this compound remaining against time to determine its stability profile in your specific medium.[9]
-
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Fascin-1 in Cancer Cell Metastasis: Old Target-New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ptglab.com [ptglab.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting NP-G2-044 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the fascin inhibitor, NP-G2-044.
Frequently Asked Questions (FAQs)
Q1: I am observing higher-than-expected toxicity in my cell line with this compound. What are the possible causes?
A1: Unexpectedly high cytotoxicity can stem from several factors:
-
Compound Precipitation: this compound has limited aqueous solubility.[1] Preparing the compound at concentrations exceeding its solubility limit in your cell culture medium can lead to precipitation. These precipitates can cause non-specific cellular stress and toxicity, independent of fascin inhibition. Always ensure complete dissolution of your stock solution in a suitable solvent like DMSO before further dilution in aqueous media.[1] Visually inspect your final dilutions for any signs of precipitation before adding them to your cells.
-
High Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is non-toxic to your specific cell line. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Remember to include a vehicle-only control in your experiments to account for any solvent-induced effects.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. This can be due to differences in fascin expression levels, reliance on fascin-dependent pathways, or variations in drug metabolism and efflux pump activity.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Incorrect Concentration Calculation: Double-check all calculations for dilutions from your stock solution to the final working concentration. Simple errors in calculation can lead to significantly higher concentrations being used in your experiments.
Q2: My IC50 value for this compound varies significantly between experiments. How can I improve consistency?
A2: Fluctuations in IC50 values are a common issue in cell-based assays.[3] To improve reproducibility, consider the following:
-
Cell Density and Confluency: The initial number of cells seeded and their confluency at the time of treatment can significantly impact the effective concentration of the inhibitor per cell.[3] Standardize your cell seeding density and ensure that cells are in the logarithmic growth phase and at a consistent confluency for all experiments.
-
Incubation Time: The duration of exposure to this compound will influence the observed effect. Longer incubation times may lead to lower IC50 values.[3] It is important to use a consistent incubation time across all experiments.
-
Compound Stability: While this compound is generally stable, repeated freeze-thaw cycles of the stock solution should be avoided.[4] Prepare single-use aliquots of your stock solution to maintain its integrity. Also, consider the stability of the compound in your cell culture medium over the course of your experiment.
-
Assay-Specific Variability: Ensure consistent pipetting techniques, proper mixing of reagents, and avoid the "edge effect" in multi-well plates by not using the outer wells or by filling them with sterile PBS or media.[3]
Q3: How can I differentiate between on-target (anti-fascin) and off-target toxic effects of this compound?
A3: Distinguishing between on-target and off-target effects is crucial for validating your results. Here are some strategies:
-
Rescue Experiments: If the observed toxicity is due to fascin inhibition, it might be possible to "rescue" the phenotype by overexpressing a form of fascin that is resistant to this compound.[5]
-
Knockdown/Knockout Models: Compare the phenotype of this compound treatment with the phenotype observed upon genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of the fascin gene (FSCN1).[6] If the phenotypes are similar, it provides strong evidence for an on-target effect.
-
Phenotypic Comparison: The primary role of fascin is in bundling actin filaments to form structures like filopodia, which are essential for cell migration and invasion.[7] An on-target effect of this compound should lead to a decrease in these structures and a reduction in cell migration, which can be assessed using wound healing or transwell migration assays.[5] If you observe significant cytotoxicity at concentrations that do not affect cell migration, it might indicate off-target effects.
-
Use of Structurally Unrelated Inhibitors: If available, using another fascin inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to fascin inhibition and not a specific off-target effect of the this compound chemical structure.
Q4: What is the expected outcome of this compound treatment on cell viability? Should I expect to see widespread cell death?
A4: this compound is primarily designed as an anti-metastatic agent that inhibits cell migration and invasion by disrupting the actin cytoskeleton.[4][5] While it can attenuate the growth of some cancer cells, particularly certain subtypes of triple-negative breast cancer and non-small cell lung cancer, it does not typically induce widespread apoptosis or cytotoxicity in all cancer cell lines at concentrations effective for inhibiting migration.[8][9] Therefore, a significant reduction in cell migration and invasion can be considered a primary on-target effect, even in the absence of broad cell death.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Actin-Bundling Activity) | Cell-free assay | ~0.2 µM | [10] |
| IC50 (Migration Inhibition) | MDA-MB-231 (Human Breast Cancer) | ~10 µM | [4] |
| Effect on Cell Growth | Non-small cell lung cancer (NSCLC) cells | Attenuated cell growth | [6] |
| Effect on Cell Growth | MDA-MB-468, BT-20, HCC38 (TNBC) | Sensitive to growth inhibition | [9] |
| Effect on Cell Growth | 4T1, MDA-MB-231 (TNBC) | No significant effect on growth in some studies | [9] |
| Effect on Metabolic Activity | CD8+ T cells | Strongly inhibited at 50 µM | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from standard CCK-8 assay procedures and can be used to assess the effect of this compound on cell viability.[11][12]
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + CCK-8, no cells) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Transwell Migration Assay
This protocol can be used to assess the on-target effect of this compound on cancer cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Your cell line of interest
-
Serum-free medium
-
Complete medium (with serum as a chemoattractant)
-
This compound
-
Vehicle (DMSO)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
The day before the assay, starve the cells in a serum-free medium for 18-24 hours.
-
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treat the cell suspension with different concentrations of this compound or vehicle control and incubate for 30 minutes at 37°C.
-
Add 200 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (this needs to be optimized for each cell line, e.g., 12-24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and let them air dry.
-
Image the migrated cells using a microscope and count the number of cells in several random fields of view.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Normalize the data to the vehicle control to determine the percentage of migration inhibition.
-
Visualizations
Caption: Troubleshooting workflow for unexpected toxicity with this compound.
Caption: Simplified signaling pathway of this compound's inhibitory action.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of the Actin-Bundling Protein Fascin-1 Developed for Tumor Therapy Attenuate the T-Cell Stimulatory Properties of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ptglab.com [ptglab.com]
- 12. apexbt.com [apexbt.com]
Assessing NP-G2-044 Efficacy in 3D Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the efficacy of NP-G2-044, a first-in-class fascin inhibitor, in 3D cell culture models. The information is presented in a question-and-answer format to directly address potential issues and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small molecule inhibitor of fascin.[1][2][3] Fascin is a protein that bundles actin filaments, playing a crucial role in the formation of filopodia, which are cellular protrusions involved in cell motility, invasion, and metastasis.[2][4] In many metastatic cancers, fascin is overexpressed.[2] this compound works by binding to fascin and preventing it from bundling actin, thereby inhibiting the dynamic changes in the cell's cytoskeleton necessary for migration and invasion.[2][4] Additionally, this compound has been shown to enhance anti-tumor immune responses by increasing the activity of dendritic cells within the tumor microenvironment.[4][5] Some studies suggest that its anti-cancer effects may also be linked to the Wnt/β-catenin signaling pathway.[6][7]
Q2: Why is 3D cell culture recommended for assessing this compound efficacy?
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the in vivo environment of tumors compared to traditional 2D cell cultures.[8][9] These models replicate important aspects of tumors including cell-cell interactions, nutrient and oxygen gradients, and the extracellular matrix, which can influence a drug's effectiveness.[10] Given that this compound targets cell motility and invasion, processes highly dependent on the 3D tumor microenvironment, 3D cell culture provides a more physiologically relevant platform to evaluate its efficacy.[8][11]
Q3: Which 3D cell culture models are suitable for testing this compound?
The choice of 3D model will depend on the specific research question. Common models include:
-
Tumor Spheroids: These are self-assembled aggregates of cancer cells and are a good starting point for assessing basic efficacy, such as effects on cell viability and proliferation. They can be formed using methods like hanging drop plates or ultra-low attachment plates.[9][12]
-
Organoids: Derived from patient tumors or stem cells, organoids offer a more complex and patient-relevant model, preserving the cellular heterogeneity of the original tumor.[13]
-
Extracellular Matrix (ECM)-based Cultures: Embedding cancer cells in an ECM like Matrigel® or collagen allows for the study of invasion and migration in a more in vivo-like context.[10][12]
Experimental Protocols & Efficacy Assessment
A multi-faceted approach is recommended to thoroughly assess the efficacy of this compound in 3D cell culture.
Experimental Workflow for Efficacy Testing
Caption: Workflow for assessing this compound efficacy in 3D cell culture.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of this compound.
Recommended Assays:
| Assay Name | Principle | Advantages for 3D Culture | Considerations |
| CellTiter-Glo® 3D | Measures ATP levels as an indicator of cell viability.[12] | Designed for 3D cultures with enhanced lytic capabilities to penetrate large spheroids.[12][14] High sensitivity with a luminescent readout.[12] | Lytic assay, endpoint measurement. |
| alamarBlue™ | Resazurin-based assay that measures metabolic activity. | Non-lytic, allowing for time-course studies on the same sample.[15] | May not penetrate all hydrogel-based 3D cultures effectively.[15] |
| Live/Dead Imaging | Uses fluorescent probes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells). | Provides spatial information on cell viability within the 3D structure. | Requires imaging capabilities and samples are typically sacrificed at each time point.[15] |
Detailed Protocol: CellTiter-Glo® 3D Viability Assay
-
Culture and Treat Spheroids: Culture spheroids in a 96-well plate and treat with a range of this compound concentrations for the desired duration. Include untreated and vehicle controls.
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and bring it to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells and calculate the IC50 value.
Invasion and Migration Assays
Given this compound's mechanism of action, assessing its impact on cell invasion is critical.
Recommended Assay: Spheroid Invasion Assay
-
Spheroid Formation: Generate tumor spheroids as described previously.
-
Embedding in ECM: Carefully transfer individual spheroids into a 96-well plate containing a layer of extracellular matrix (e.g., Matrigel®).
-
Treatment: Add culture medium containing different concentrations of this compound on top of the ECM.
-
Imaging: Acquire images of the spheroids at regular intervals (e.g., every 24 hours) for several days using a microscope.
-
Data Analysis: Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point. Compare the invasion area in treated versus untreated spheroids.
High-Content Imaging and Morphological Analysis
Imaging provides valuable qualitative and quantitative data on the effects of this compound on 3D culture morphology.[9]
Key Parameters to Analyze:
-
Spheroid size and circularity
-
Presence of invasive protrusions (filopodia)
-
Changes in cell-cell junctions (e.g., E-cadherin expression)
-
Apoptosis markers (e.g., cleaved caspase-3 staining)
Biomarker Analysis
To confirm the on-target effect of this compound, it is important to analyze relevant biomarkers.
Recommended Techniques:
-
Immunofluorescence/Immunohistochemistry: Stain spheroids for fascin to observe changes in its localization or expression. Also, stain for markers of the epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin, which have been shown to be affected by this compound.[6][7]
-
Western Blotting: Analyze protein lysates from treated spheroids to quantify changes in the expression of fascin and downstream signaling proteins, such as those in the Wnt/β-catenin pathway.[6][7]
Troubleshooting Guide
Problem 1: High variability in spheroid size.
| Possible Cause | Solution |
| Inconsistent initial cell seeding number. | Ensure accurate cell counting and a homogenous cell suspension before seeding. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Cell line characteristics. | Some cell lines may not form tight, uniform spheroids. Consider using a different cell line or a scaffold-based 3D culture method. |
Problem 2: Poor penetration of assay reagents into large spheroids.
| Possible Cause | Solution |
| Dense cellular packing in the spheroid core. | Use assays specifically designed for 3D cultures, such as CellTiter-Glo® 3D, which have stronger lytic agents.[12] |
| Increase the incubation time with the assay reagent and consider gentle agitation during incubation to enhance penetration.[15] | |
| Spheroids are too large. | Optimize the initial cell seeding number to generate smaller spheroids for endpoint assays. |
Problem 3: Difficulty in imaging the center of spheroids.
| Possible Cause | Solution |
| Light scattering and poor light penetration.[16] | Use a confocal microscope for optical sectioning to reduce out-of-focus light.[16] |
| Consider tissue clearing techniques to make the spheroids more transparent before imaging. | |
| Phototoxicity from long-term imaging.[17] | Minimize laser power and exposure time. Use stable and bright fluorescent probes. |
Problem 4: Inconsistent drug efficacy results compared to 2D cultures.
| Possible Cause | Solution |
| Reduced drug penetration into the spheroid. | This is an expected and physiologically relevant finding. 3D cultures often show increased drug resistance.[18] |
| Altered cellular state in 3D culture. | Cells in 3D have different gene expression profiles and signaling activity compared to 2D. This highlights the importance of using 3D models for more predictive drug screening.[8] |
Signaling Pathway
Fascin Signaling and Inhibition by this compound
Caption: this compound inhibits fascin, preventing actin bundling and cell migration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 5. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Fascin Inhibitor this compound Decreases Cell Metastasis while Increases Overall Survival of Mice-bearing Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 10. Assessing Drug Efficacy in a Miniaturized Pancreatic Cancer In Vitro 3D Cell Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 13. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. allevi3d.com [allevi3d.com]
- 16. 7 Tips for Optimizing 3D Cell Imaging and Analysis Workflow [moleculardevices.com]
- 17. biocompare.com [biocompare.com]
- 18. Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PMC [pmc.ncbi.nlm.nih.gov]
NP-G2-044 stability issues in aqueous solutions
Welcome to the technical support center for NP-G2-044. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions and common organic solvents?
A1: this compound is practically insoluble in water.[1] It exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. For consistent results, it is recommended to use fresh, high-purity solvents.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in a suitable organic solvent such as DMSO.[1][2][3][4] Sonication may be used to aid dissolution.[4] It is crucial to use a freshly opened or properly stored anhydrous solvent, as hygroscopic DMSO can reduce the solubility of the compound.[1][3]
Q3: What are the recommended storage conditions for this compound?
A3: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[3][4] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[3] To maintain the integrity of the compound, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][3]
Q4: Can I use this compound in aqueous buffers for my in vitro experiments?
A4: Due to its low aqueous solubility, direct dissolution of this compound in aqueous buffers is not recommended as it will likely result in precipitation. For in vitro assays, it is common practice to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted into the aqueous experimental medium. It is important to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically less than 0.5%).
Q5: Are there established formulations for in vivo studies?
A5: Yes, for in vivo administration, co-solvent formulations are often used. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, and Tween 80, which is then brought to the final volume with saline or ddH2O.[1][4] Another approach is to prepare a homogeneous suspension using vehicles like CMC-Na.[1] These preparations should be made fresh and used immediately for optimal results.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 80 - 100 mg/mL | 200.31 - 250.39 | Use of fresh, moisture-free DMSO is recommended. Sonication can aid dissolution.[1][2][3][4] |
| Ethanol | 80 mg/mL | 200.31 | |
| Water | Insoluble | - | [1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution in aqueous buffer.
This is the most common issue encountered due to the compound's hydrophobic nature.
Root Cause Analysis and Solutions:
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound powder to room temperature.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes until the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Workflow for Assessing this compound Stability in an Aqueous Medium
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer or cell culture medium.
References
Overcoming resistance to NP-G2-044 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NP-G2-044. The information is designed to address specific issues that may be encountered during experiments, with a focus on understanding and overcoming potential resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, orally available small molecule inhibitor of fascin.[1][2][3] Fascin is an actin-bundling protein that plays a critical role in the formation of filopodia, which are cellular protrusions involved in cell migration, invasion, and metastasis.[2][3] this compound binds to a hydrophobic cleft in fascin, preventing it from cross-linking actin filaments.[2][4] This disruption of the actin cytoskeleton impairs tumor cell motility and metastatic potential.[2][3] Additionally, this compound has been shown to enhance anti-tumor immune responses by increasing the activation of intratumoral dendritic cells.[2][5][6]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While clinical resistance to this compound is still under investigation, potential mechanisms can be hypothesized based on its mode of action and general principles of drug resistance. These may include:
-
Target Alteration:
-
Mutations in the Fascin Gene (FSCN1): Mutations in the this compound binding site on fascin could reduce the drug's affinity.
-
Post-translational Modifications of Fascin: Acetylation of fascin at lysine 41 (K41) has been suggested to block this compound binding, potentially conferring resistance.[7]
-
-
Target Overexpression: Increased expression of fascin may require higher concentrations of this compound to achieve an inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative pathways to promote migration and invasion, compensating for the inhibition of fascin. The Wnt/β-catenin pathway has been implicated in processes that are affected by this compound.[7][8]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of this compound.
Q3: I am not observing the expected anti-migratory effects of this compound in my in vitro experiments. What are some troubleshooting steps?
Several factors could contribute to a lack of efficacy in in vitro assays. Consider the following troubleshooting steps:
-
Cell Line Characterization:
-
Confirm Fascin Expression: Verify that your cell line expresses fascin at a detectable level using Western blot or qPCR. This compound will have limited to no effect in cells that do not express its target.
-
Assess Basal Motility: Ensure your cell line has a measurable level of migration or invasion in your chosen assay system.
-
-
Experimental Conditions:
-
Drug Concentration and Stability: Confirm the correct concentration of this compound is being used. Prepare fresh dilutions for each experiment as the compound's stability in media over long incubation periods may vary.
-
Assay Duration: The timing of the assay is crucial. The effect of inhibiting cell migration may not be apparent at very early time points. Conversely, at very late time points, other factors like cell proliferation could confound the results.
-
Serum Concentration: Serum in the culture media contains growth factors that can stimulate cell motility. The serum concentration may need to be optimized for your specific cell line and assay.
-
-
Assay-Specific Troubleshooting: Refer to the detailed troubleshooting guides for migration and invasion assays in the "Experimental Protocols" section below.
Troubleshooting Guides
Problem 1: Inconsistent Results in Cell Viability Assays with this compound
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Drug Solubility | This compound is soluble in DMSO.[9] Ensure the final DMSO concentration in your culture media is consistent across all conditions and is at a non-toxic level for your cells (typically <0.5%). |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation, which can affect cell growth and drug concentration. |
| Incubation Time | The cytotoxic or cytostatic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Problem 2: Difficulty in Interpreting Migration/Invasion Assay Results
| Potential Cause | Recommended Solution |
| Sub-optimal Cell Number | Titrate the number of cells seeded into the transwell insert or for the scratch assay to achieve a measurable level of migration/invasion without overcrowding. |
| Inconsistent "Scratch" in Wound Healing Assay | Use a p200 pipette tip or a specialized scratch assay tool to create a uniform, straight scratch. |
| Matrigel Layer in Invasion Assays | The thickness and consistency of the Matrigel layer are critical. Ensure the Matrigel is properly thawed and evenly coated on the transwell membrane. |
| Chemoattractant Gradient | Optimize the concentration of the chemoattractant (e.g., FBS) in the lower chamber of the transwell to establish an effective gradient. |
Experimental Protocols
Western Blotting for Fascin Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against fascin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Transwell Migration Assay
-
Cell Preparation: Starve cells in serum-free media for 12-24 hours.
-
Assay Setup: Place transwell inserts (8 µm pore size) into a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free media containing this compound or vehicle control and seed them into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period determined by the migratory rate of the cells (e.g., 6-24 hours).
-
Staining and Visualization: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting cancer cell migration.
Troubleshooting Workflow for Reduced this compound Efficacy
Caption: A logical workflow for troubleshooting reduced efficacy of this compound.
Potential Bypass Signaling Pathway: Wnt/β-catenin
Caption: The Wnt/β-catenin signaling pathway as a potential bypass mechanism.
References
- 1. novita-pharm.com [novita-pharm.com]
- 2. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 3. Facebook [cancer.gov]
- 4. Structural Insights into the Induced-fit Inhibition of Fascin by a Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Fascin Inhibitor this compound Decreases Cell Metastasis while Increases Overall Survival of Mice-bearing Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Ensuring consistent NP-G2-044 activity between batches
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring consistent experimental results with the fascin inhibitor, NP-G2-044.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active small molecule inhibitor of fascin.[1] Fascin is an actin-bundling protein that plays a critical role in the formation of filopodia, which are cellular protrusions involved in cell migration, invasion, and metastasis.[2] this compound inhibits the actin-bundling activity of fascin, thereby blocking tumor metastasis and increasing the anti-tumor immune response.[1][2]
Q2: What are the potential causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors during manufacturing and handling. These can include slight differences in purity, the presence of residual solvents or byproducts from synthesis, variations in crystalline structure (polymorphism), and degradation due to improper storage or handling. Even minor variations can impact the compound's solubility, stability, and ultimately its biological activity in your experiments.
Q3: Why is it crucial to validate new batches of this compound?
Q4: What information should I look for on the Certificate of Analysis (CoA) for a new batch of this compound?
A4: A Certificate of Analysis is a critical document that provides quality control data for a specific batch of a compound. When you receive a new lot of this compound, you should carefully review the CoA for the following information:
-
Identity Confirmation: Verification of the compound's structure, typically determined by methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Purity: The percentage of the active compound, usually determined by High-Performance Liquid Chromatography (HPLC).
-
Appearance: The physical state and color of the compound.
-
Solubility: Information on the solvents in which the compound is soluble and at what concentrations.
-
Storage Conditions: Recommended temperature and conditions to maintain the compound's stability.
Troubleshooting Guide for Inconsistent this compound Activity
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: I'm observing a different IC50 value for this compound in my cell-based assay compared to previous experiments.
-
Possible Cause 1: Batch-to-Batch Variability.
-
Troubleshooting Step: Have you validated the new batch of this compound?
-
Recommendation: Perform a side-by-side comparison of the new batch with a previously validated, stored aliquot of the old batch. This will help determine if the discrepancy is due to the new batch or other experimental factors.
-
-
Possible Cause 2: Inaccurate Compound Concentration.
-
Troubleshooting Step: How was the stock solution prepared and stored?
-
Recommendation: this compound is hydrophobic and may require sonication for complete dissolution in DMSO.[3] Ensure the compound is fully dissolved before making serial dilutions. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
-
Possible Cause 3: Changes in Experimental Conditions.
-
Troubleshooting Step: Have there been any changes to your cell culture conditions, passage number, or assay reagents?
-
Recommendation: Ensure consistency in cell density, serum concentration, and incubation times. Use a consistent cell passage number, as cellular characteristics can change over time in culture.
-
Issue 2: My this compound stock solution appears to have precipitated.
-
Possible Cause 1: Improper Storage.
-
Troubleshooting Step: How was the stock solution stored?
-
Recommendation: Store this compound stock solutions at -20°C or -80°C.[4] Avoid prolonged storage at 4°C or room temperature, which can lead to precipitation.
-
-
Possible Cause 2: Supersaturation.
-
Troubleshooting Step: What was the concentration of the stock solution?
-
Recommendation: While this compound is soluble in DMSO at high concentrations, it's advisable to prepare stock solutions at a concentration that remains stable during storage. If you need a higher concentration for your experiment, prepare it fresh.
-
Recommended Protocol for New Batch Validation of this compound
To ensure consistent activity, it is highly recommended to perform the following validation steps on each new batch of this compound.
Visual Inspection and Documentation
-
Objective: To confirm the physical properties of the new batch match the supplier's specifications.
-
Procedure:
-
Visually inspect the compound for its physical state (e.g., solid, powder) and color.
-
Compare your observations with the information provided on the Certificate of Analysis.
-
Record the batch number, supplier, and date of receipt in your lab notebook.
-
Solubility Test
-
Objective: To verify that the new batch dissolves as expected.
-
Procedure:
-
Prepare a stock solution of the new batch of this compound in DMSO at a standard concentration (e.g., 10 mM).
-
Observe the solubility. If necessary, use sonication to aid dissolution.[3]
-
The solution should be clear and free of visible particulates.
-
Functional Assay: Fascin-Actin Bundling Assay (In Vitro)
-
Objective: To confirm the inhibitory activity of the new batch on the actin-bundling function of fascin. This is a direct measure of the compound's mechanism of action.
-
Methodology: This protocol is based on a low-speed co-sedimentation assay.
-
Reagents:
-
Purified fascin protein
-
Purified actin protein
-
Actin polymerization buffer
-
New batch of this compound
-
Reference batch of this compound (if available)
-
DMSO (vehicle control)
-
-
Procedure:
-
Incubate purified fascin and actin proteins in the absence or presence of varying concentrations of the new this compound batch and a vehicle control (DMSO).
-
Allow actin polymerization and bundling to occur.
-
Centrifuge the samples at low speed to pellet the actin bundles.
-
Separate the supernatant and the pellet.
-
Analyze the amount of fascin and actin in the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blot.
-
-
Expected Outcome: In the presence of active this compound, the amount of fascin in the pellet fraction should decrease in a dose-dependent manner, indicating inhibition of actin bundling. The IC50 value calculated for the new batch should be comparable to the expected value of approximately 2 µM.[3]
-
Cell-Based Assay
-
Objective: To confirm the activity of the new batch in a cellular context.
-
Methodology:
-
Cell Line: Use a cell line known to be sensitive to this compound (e.g., MDA-MB-231 human breast cancer cells).[3]
-
Assay: Perform a cell migration or invasion assay.
-
Procedure:
-
Treat the cells with a range of concentrations of the new this compound batch, a reference batch (if available), and a vehicle control.
-
Quantify cell migration or invasion after a set incubation period.
-
-
Expected Outcome: The new batch of this compound should inhibit cell migration with an IC50 of approximately 10 µM in MDA-MB-231 cells.[3]
-
Data Presentation
Summarize the validation data for each new batch in a table for easy comparison.
Table 1: this compound Batch Validation Summary
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria | Pass/Fail |
| Purity (HPLC) | 99.5% | 99.6% | >98% | Pass |
| Appearance | White to off-white solid | White to off-white solid | Conforms to spec | Pass |
| Solubility in DMSO (10 mM) | Clear solution | Clear solution | Clear solution | Pass |
| Fascin Bundling IC50 | 1.9 µM | 2.1 µM | 1.5 - 2.5 µM | Pass |
| Cell Migration IC50 | 9.8 µM | 10.5 µM | 8 - 12 µM | Pass |
Visualizations
References
NP-G2-044 interference with fluorescence-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fascin inhibitor NP-G2-044 in fluorescence-based assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available small molecule inhibitor of the protein fascin.[1] Fascin is an actin-bundling protein that is crucial for the formation of filopodia, which are cellular protrusions involved in cell motility.[2] By binding to fascin, this compound prevents actin filament bundling, thereby impairing the changes in cell shape necessary for tumor cell migration and invasion.[1] This inhibition of fascin has the potential to block tumor metastasis and may also enhance anti-tumor immune responses.[3]
Q2: Does this compound have the potential to interfere with fluorescence-based assays?
A2: While specific data on the absorbance and fluorescence spectra of this compound are not publicly available, its chemical structure suggests a potential for interference with fluorescence-based assays. This compound contains multiple aromatic ring systems, including furan and indazole moieties.[4] Both furan-containing compounds and indazole derivatives have been reported to exhibit fluorescent properties.[5][6] Therefore, it is possible that this compound itself is fluorescent (autofluorescence) or that it can absorb light at the excitation or emission wavelengths of commonly used fluorophores (quenching).
Q3: What are the primary mechanisms of small molecule interference in fluorescence assays?
A3: The two main ways a small molecule like this compound can interfere with a fluorescence-based assay are:
-
Autofluorescence: The compound itself emits light upon excitation at or near the wavelength used to excite the assay's fluorophore. This leads to an artificially high fluorescence signal.[7]
-
Quenching: The compound absorbs the excitation light intended for the fluorophore or the emission light from the fluorophore. This results in an artificially low fluorescence signal.[7]
Q4: How can I determine if this compound is interfering with my assay?
A4: The most straightforward way to check for interference is to run a set of control experiments. This involves measuring the fluorescence of this compound in the assay buffer at the same concentrations used in your experiment, but in the absence of the fluorescent probe or cells. A significant signal in these wells would indicate autofluorescence. To test for quenching, you can measure the fluorescence of your probe with and without this compound. A decrease in the probe's fluorescence in the presence of the compound suggests quenching.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential interference from this compound in your fluorescence-based assays.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Higher than expected fluorescence signal in treated wells | This compound is autofluorescent at the assay wavelengths. | 1. Run a compound-only control: Measure the fluorescence of this compound in assay buffer at various concentrations. 2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescent profile. 3. Change fluorophore: Switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from this compound. Red-shifted dyes are often a good choice as small molecule autofluorescence is more common in the blue-green spectrum.[8] |
| Lower than expected fluorescence signal in treated wells | This compound is quenching the fluorescence of your probe. | 1. Run a probe + compound control: Measure the fluorescence of your fluorescent probe in the presence and absence of this compound. 2. Check for inner filter effect: Measure the absorbance spectrum of this compound. If there is significant overlap with the excitation or emission wavelengths of your probe, this can cause quenching. 3. Reduce compound concentration: If experimentally feasible, lower the concentration of this compound. 4. Change fluorophore: Select a fluorophore with a larger Stokes shift or with excitation/emission wavelengths that do not overlap with the absorbance of this compound. |
| High variability between replicate wells | This compound may have poor solubility and be precipitating in the assay medium. | 1. Visual inspection: Check the wells for any visible precipitate. 2. Solubility test: Determine the solubility of this compound in your specific assay buffer. 3. Modify buffer: Adjusting the pH or adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) might improve solubility. Note that detergents can affect cell membranes, so this should be tested carefully. |
III. Experimental Protocols
A. Protocol for Assessing this compound Interference in a Fluorescence-Based Cell Viability Assay (e.g., Calcein AM Assay)
This protocol is designed to determine if this compound exhibits autofluorescence or quenching properties at the wavelengths used for the Calcein AM cell viability assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer (e.g., PBS or cell culture medium without phenol red)
-
Calcein AM fluorescent dye
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound: In the assay buffer, prepare a range of this compound concentrations that you plan to use in your cell-based experiment. Also, include a vehicle control (e.g., DMSO at the same final concentration).
-
Plate Layout:
-
Wells A1-A12: Assay buffer only (Blank)
-
Wells B1-B12: this compound serial dilutions (for autofluorescence check)
-
Wells C1-C12: Calcein AM in assay buffer (Probe only)
-
Wells D1-D12: Calcein AM + this compound serial dilutions (for quenching check)
-
-
Add Reagents: Add the prepared solutions to the 96-well plate according to your layout.
-
Incubation: Incubate the plate at your experimental temperature for a duration that matches your cell-based assay.
-
Fluorescence Reading: Measure the fluorescence using the appropriate excitation and emission wavelengths for Calcein AM (e.g., Ex: 494 nm, Em: 517 nm).
Data Analysis:
-
Autofluorescence: Subtract the average fluorescence of the blank wells from the wells containing only this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
-
Quenching: Compare the fluorescence of the "Probe only" wells to the "Calcein AM + this compound" wells. A concentration-dependent decrease in fluorescence suggests quenching.
B. General Protocol for a Fluorescence-Based Cell Viability Assay with this compound
Materials:
-
Cells of interest
-
Cell culture medium (phenol red-free recommended to reduce background fluorescence)[7]
-
This compound
-
Fluorescent viability dye (e.g., Calcein AM)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells in the 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with untreated cells as a positive control for viability and wells with a known cytotoxic agent as a negative control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Dye Staining: Add the fluorescent viability dye to all wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for dye uptake and conversion in viable cells.
-
Fluorescence Measurement: Read the fluorescence on a plate reader using the appropriate filter set for your chosen dye.
IV. Visualizations
Caption: Mechanisms of fluorescence assay interference by this compound.
Caption: A logical workflow for troubleshooting fluorescence assay interference.
References
- 1. promega.com [promega.com]
- 2. OUH - Protocols [ous-research.no]
- 3. ch.promega.com [ch.promega.com]
- 4. Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Validation & Comparative
Validating the Anti-Metastatic Potential of NP-G2-044 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NP-G2-044, a first-in-class small molecule inhibitor of fascin, has emerged as a promising therapeutic agent with the potential to combat cancer metastasis, a process responsible for the majority of cancer-related mortalities.[1] This guide provides a comprehensive comparison of this compound's anti-metastatic effects observed in vivo with alternative therapeutic strategies, supported by available experimental data. It also delves into the underlying mechanism of action and outlines the experimental protocols utilized in key preclinical and clinical studies.
Performance Comparison: this compound vs. Standard of Care
Preclinical and clinical studies have demonstrated the potent anti-metastatic and anti-tumor activity of this compound, both as a monotherapy and in combination with existing cancer treatments.
Preclinical Efficacy in Murine Models
In preclinical mouse models of non-small cell lung cancer (NSCLC) and breast cancer, this compound has shown significant efficacy in reducing tumor growth and metastasis, and improving overall survival.[2][3]
| Parameter | This compound Treatment | Control/Comparator | Cancer Model | Key Findings | Reference |
| Tumor Growth | Slowed tumor development | Vehicle control | Lewis Lung Cancer | This compound demonstrated significant inhibition of primary tumor growth. | [2] |
| Metastasis | Reduced number of lung metastases | Vehicle control | MDA-MB-231 Breast Cancer | Oral administration of this compound led to a dose-dependent reduction in lung metastatic nodules. | [3] |
| Metastatic Recurrence | Slowed metastatic recurrence in the lung | Chemotherapy (Paclitaxel) alone | 4T1 Breast Cancer | This compound treatment, particularly when initiated early, significantly delayed metastatic relapse after primary tumor removal. | [3] |
| Overall Survival | Increased overall survival | Vehicle control | NCI-H660 Prostate Cancer | Treatment with this compound led to a notable increase in the lifespan of tumor-bearing mice. | [3] |
| Synergistic Effects | Enhanced anti-tumor effects | Cisplatin or PD-1 inhibitor alone | Lewis Lung Cancer | Combination therapy with this compound resulted in synergistic anticancer effects. | [2] |
Clinical Trial Outcomes in Advanced Solid Tumors
Phase 1 and 2 clinical trials have further validated the therapeutic potential of this compound in patients with advanced or metastatic solid tumors.
| Parameter | This compound Monotherapy/Combination Therapy | Outcome | Clinical Trial Phase | Key Findings | Reference |
| Objective Response Rate (ORR) | 21% (in combination with anti-PD-1 therapy) | In patients resistant to prior anti-PD-1 therapy. | Phase 2 | Demonstrated durable responses and tumor control across at least seven cancer types. | [4][5] |
| Disease Control Rate (DCR) | 76% (in combination with anti-PD-1 therapy) | In patients with advanced solid tumors. | Phase 2 | A significant percentage of patients experienced disease stabilization or response. | [4][5] |
| Metastasis Prevention | 55% of patients experienced no new metastases. | In patients with advanced solid tumors. | Phase 2 | Highlights the specific anti-metastatic activity of the drug. | [4] |
| Safety and Tolerability | Well-tolerated as monotherapy and in combination. | No dose-limiting toxicities (DLTs) observed at the recommended Phase 2 dose. | Phase 1 & 2 | The drug appears safe for clinical use. | [6][7] |
Mechanism of Action: Targeting Fascin and Beyond
This compound exerts its anti-metastatic effects by directly inhibiting fascin, an actin-bundling protein crucial for the formation of filopodia, which are cellular protrusions essential for cell migration and invasion.[8] By binding to the actin-binding site of fascin, this compound disrupts the actin-bundling process, thereby impeding tumor cell motility and their ability to metastasize.[8][9]
Beyond its direct action on fascin, this compound has been shown to modulate key signaling pathways involved in metastasis and to enhance anti-tumor immunity.
Signaling Pathway Modulation
-
Wnt/β-catenin Pathway: In NSCLC, the anti-metastatic effects of this compound are partially mediated by the downregulation of the Wnt/β-catenin pathway.[2] This pathway is a critical regulator of epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties.[2]
-
EGFR Signaling Pathway: In certain subtypes of triple-negative breast cancer, this compound has been shown to suppress the EGFR signaling pathway.[3]
-
PI3K/AKT and NF-κB Pathways: In lymphoma cells, this compound has demonstrated inhibitory effects on the PI3K/AKT and NF-κB signaling pathways, which are crucial for cell proliferation and survival.[3]
Enhancement of Anti-Tumor Immunity
This compound has a dual mechanism of action that not only targets tumor cells but also enhances the body's immune response against cancer. It has been observed to increase T-cell infiltration and proliferation within the tumor microenvironment and expand the population of activated dendritic cells.[4] This immune-enhancing effect makes this compound a promising candidate for combination therapy with immune checkpoint inhibitors like anti-PD-1 antibodies.[4][10]
Caption: this compound's dual mechanism of action.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the in vivo validation of this compound's anti-metastatic effects.
Murine Xenograft and Syngeneic Models
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines and Lewis lung cancer (LLC) cells were used for xenograft and syngeneic models, respectively.[2] For breast cancer studies, 4T1 and MDA-MB-231 cell lines were utilized.[3]
-
Animal Models: Immunocompromised mice (e.g., NSG mice) are typically used for human cancer cell line xenografts, while immunocompetent mice are used for syngeneic models to allow for the study of immune responses.
-
Tumor Implantation: Cancer cells are implanted either subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer models) to establish primary tumors.[3]
-
Drug Administration: this compound is administered to the mice, typically through oral gavage, at specified doses and frequencies.[3]
-
Monitoring and Endpoints:
-
Primary tumor growth is monitored regularly using calipers.
-
Metastasis is assessed by harvesting organs (e.g., lungs) at the end of the study and counting the number of metastatic nodules.
-
Overall survival is recorded as a primary endpoint.[3]
-
Tumor and tissue samples are often collected for further analysis, such as Western blotting to assess protein expression in signaling pathways.
-
Caption: General workflow for in vivo anti-metastatic studies.
Conclusion
The available in vivo data strongly supports the anti-metastatic efficacy of this compound. Its unique dual mechanism of inhibiting tumor cell motility and enhancing anti-tumor immunity positions it as a highly promising therapeutic agent, particularly in combination with immunotherapy. While direct preclinical comparisons with other novel anti-metastatic agents are limited in the public domain, its performance against standard-of-care chemotherapy and its ability to overcome resistance to immunotherapy in clinical trials underscore its significant potential in the management of metastatic cancer. Further clinical development, including ongoing Phase 2 and planned Phase 3 trials, will be crucial in definitively establishing its role in the clinical setting.[6][11]
References
- 1. myacare.com [myacare.com]
- 2. Fascin Inhibitor this compound Decreases Cell Metastasis while Increases Overall Survival of Mice-bearing Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. "A phase 2 clinical trial of first-in-class fascin inhibitor this compound " by Frank Yung-Chin Tsai, Michael J. Birrer et al. [scholarlycommons.henryford.com]
- 7. ascopubs.org [ascopubs.org]
- 8. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. firstwordpharma.com [firstwordpharma.com]
A Head-to-Head Battle: NP-G2-044 Versus Migrastatin Analogues in the Quest to Block Fascin
For researchers, scientists, and drug development professionals, the inhibition of fascin, a key protein in cancer cell motility and metastasis, represents a promising therapeutic strategy. This guide provides a comprehensive comparison of two leading classes of fascin inhibitors: the novel small molecule NP-G2-044 and the natural product-derived migrastatin analogues.
This objective analysis delves into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these critical studies.
At a Glance: Performance Comparison
| Inhibitor Class | Target | In Vitro Potency (Actin-Bundling Inhibition) | Cellular Potency (Migration Inhibition) | Mechanism of Action |
| This compound | Fascin | IC50: ~0.2 µM[1] | IC50: ~10 µM (MDA-MB-231 cells)[1][2] | Binds to an actin-binding site on fascin, preventing actin filament interaction.[2] |
| Migrastatin Analogues (Macroketone) | Fascin | >80% inhibition at 10 µM[3][4] | IC50: < 100 nM (4T1 cells)[3][4] | Binds to one of the actin-binding sites on fascin, interfering with actin filament binding.[3][4] |
Delving into the Mechanisms: How They Disrupt Fascin's Function
Both this compound and migrastatin analogues exert their inhibitory effects by directly targeting fascin, an actin-bundling protein crucial for the formation of filopodia, lamellipodia, and other cellular protrusions that drive cell migration and invasion.[1][3]
This compound is an orally active small molecule that has been shown to bind to a cleft between domains 1 and 2 of fascin, which constitutes one of its actin-binding sites.[2] By occupying this site, this compound physically obstructs the interaction between fascin and actin filaments, thereby preventing the formation of rigid actin bundles.[2] This disruption of the cytoskeleton leads to decreased formation of filopodia and lamellipodia, ultimately impairing cancer cell motility.[2]
Migrastatin analogues , such as macroketone, are synthetic derivatives of a natural product secreted by Streptomyces.[3][4] X-ray crystallography studies have revealed that these analogues also bind to one of fascin's actin-binding sites.[3][4] This binding event interferes with fascin's ability to crosslink actin filaments, leading to a significant reduction in the formation of F-actin bundles.[3][4] The consequence at the cellular level is a potent inhibition of tumor cell migration and invasion.[3][4]
Visualizing the Inhibition
Caption: Comparative mechanism of fascin inhibition.
Experimental Corner: A Look at the Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and migrastatin analogues.
Fascin Actin-Bundling Assay (Low-Speed Co-sedimentation)
This assay biochemically assesses the ability of an inhibitor to prevent fascin-mediated bundling of actin filaments.
Caption: Workflow for the actin-bundling assay.
Protocol:
-
Reagent Preparation: Purified recombinant fascin protein and actin are prepared. The inhibitor (this compound or migrastatin analogue) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Incubation: Purified fascin (e.g., 0.25 µM) and actin (e.g., 1 µM) are incubated together in a reaction buffer.[1] This incubation is performed in the presence of varying concentrations of the inhibitor or a vehicle control.
-
Actin Polymerization and Bundling: Conditions are set to allow for actin polymerization and subsequent bundling by fascin.
-
Low-Speed Centrifugation: The reaction mixtures are centrifuged at a low speed (e.g., 10,000 x g) to pellet the heavy actin bundles. Individual actin filaments remain in the supernatant.
-
Sample Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The protein bands corresponding to fascin and actin in each fraction are visualized by staining (e.g., Coomassie Blue).
-
Quantification: The intensity of the protein bands is quantified to determine the amount of fascin and actin in the pellet versus the supernatant. A decrease in the amount of fascin and actin in the pellet in the presence of the inhibitor indicates inhibition of bundling activity. The IC50 value is calculated from the dose-response curve.
Transwell Cell Migration Assay
This assay measures the ability of an inhibitor to block the migration of cancer cells across a porous membrane.
Caption: Workflow for the transwell migration assay.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231 or 4T1) are cultured to the appropriate confluence.
-
Transwell Setup: Transwell inserts with a porous membrane are placed in a multi-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: The cancer cells are harvested and resuspended in serum-free media containing various concentrations of the fascin inhibitor or a vehicle control. The cell suspension is then added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Cell Staining and Counting: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The stained cells are counted under a microscope. The percentage of migration inhibition is calculated relative to the control, and the IC50 value is determined.
In Vivo Studies and Future Directions
Both this compound and migrastatin analogues have demonstrated efficacy in preclinical in vivo models, showing a reduction in tumor metastasis.[1] Notably, this compound is currently being evaluated in clinical trials, highlighting its potential as a therapeutic agent for advanced solid tumors.[5][6][7] Further research, including head-to-head in vivo comparisons and the elucidation of the precise binding interactions of both inhibitor classes with fascin, will be crucial in advancing the development of potent and specific fascin-targeting therapies. Additionally, this compound has been shown to enhance anti-tumor immune responses, suggesting a dual mechanism of action that could be beneficial in combination therapies.[8][9]
References
- 1. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Migrastatin Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novita-pharm.com [novita-pharm.com]
- 5. novita-pharm.com [novita-pharm.com]
- 6. A phase 2 clinical trial of first-in-class fascin inhibitor this compound as monotherapy and in combination therapy with anti-PD-1 immunotherapy in patients with advanced solid tumor malignancies. - ASCO [asco.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 9. novita-pharm.com [novita-pharm.com]
A Head-to-Head Comparison of NP-G2-044 and Other Anti-Metastatic Agents
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains the primary driver of cancer-related mortality, creating a critical need for effective anti-metastatic therapies. This guide provides a head-to-head comparison of a novel anti-metastatic agent, NP-G2-044, with other targeted therapies known for their anti-metastatic properties: Cabozantinib, Marizomib, and Ganetespib. This objective analysis is supported by available preclinical and clinical data to inform research and drug development efforts.
Executive Summary
This compound is a first-in-class, orally available small molecule inhibitor of fascin, a protein crucial for the formation of cellular protrusions required for cell motility and invasion.[1][2] By targeting fascin, this compound not only impedes the physical movement of cancer cells but also enhances the anti-tumor immune response.[3][4] This dual mechanism of action distinguishes it from other agents that primarily target signaling pathways or protein degradation machinery. Cabozantinib is a multi-tyrosine kinase inhibitor targeting MET, VEGFR2, and AXL, which are involved in tumor growth, angiogenesis, and invasion.[5] Marizomib is a proteasome inhibitor that induces cancer cell apoptosis and has been shown to reduce metastasis.[5][6] Ganetespib is a heat shock protein 90 (HSP90) inhibitor that leads to the degradation of numerous oncoproteins involved in cancer cell proliferation and survival.[7][8]
Mechanism of Action
The distinct mechanisms of these agents are a key differentiator in their anti-metastatic potential.
dot
Caption: Figure 1: Signaling Pathways of Anti-Metastatic Agents
Preclinical Efficacy
Preclinical studies in various cancer models have demonstrated the anti-metastatic potential of these agents. The following table summarizes key findings.
| Agent | Cancer Models | Key Anti-Metastatic Findings | Citation(s) |
| This compound | Breast, Lung, Pancreatic, Prostate | Reduced tumor growth and metastasis, enhanced anti-tumor immune response, and increased survival. Synergistic effects with anti-PD-1 antibodies. | [4][9][10] |
| Cabozantinib | Renal Cell Carcinoma, Colorectal Cancer | Decreased tumor invasiveness and metastasis, and anti-angiogenic effects. | [11] |
| Marizomib | Triple-Negative Breast Cancer, Glioblastoma | Reduced lung and brain metastases by decreasing circulating tumor cells and inhibiting the epithelial-to-mesenchymal transition (EMT). | [5][6] |
| Ganetespib | Non-Small Cell Lung Cancer, Breast Cancer | Inhibited multiple oncogenic signaling pathways, leading to reduced tumor growth and metastatic potential. | [7][8] |
Clinical Performance
Clinical trials provide crucial insights into the safety and efficacy of these anti-metastatic agents in patients.
| Agent | Phase of Development | Key Clinical Outcomes | Citation(s) |
| This compound | Phase 2 | Well-tolerated with signals of anti-tumor and anti-metastatic activity. In combination with anti-PD-1 therapy in patients with advanced solid tumors resistant to prior anti-PD-(L)1 therapy, an objective response rate (ORR) of 21% and a disease control rate (DCR) of 76% were observed. 55% of patients showed no new metastases. | [12][13] |
| Cabozantinib | Approved | In heavily pretreated metastatic renal cell carcinoma patients, a 28% response rate and a median progression-free survival (PFS) of 12.9 months were observed. | [14] |
| Marizomib | Phase 3 | In recurrent glioblastoma, marizomib monotherapy showed a 3.3% partial response. In combination with bevacizumab, the ORR was 34.3%. However, it did not improve overall survival in newly diagnosed glioblastoma. | [15][16] |
| Ganetespib | Phase 2 | In heavily pretreated metastatic non-small cell lung cancer, showed clinical activity, particularly in patients with ALK gene rearrangement. In metastatic breast cancer, the ORR was 9%. | [17][18] |
Experimental Protocols
To facilitate the replication and further investigation of the anti-metastatic effects of these agents, detailed methodologies for key experiments are provided below.
In Vitro Cell Migration and Invasion Assays
dot
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Marizomib suppresses triple-negative breast cancer via proteasome and oxidative phosphorylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Utilizing quantitative immunohistochemistry for relationship analysis of tumor microenvironment of head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase II Study Investigating Cabozantinib in Patients with Refractory Metastatic Colorectal Cancer (AGICC 17CRC01) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. A phase I study of cabozantinib (XL184) in patients with renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Marizomib alone or in combination with bevacizumab in patients with recurrent glioblastoma: Phase I/II clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Marizomib for patients with newly diagnosed glioblastoma: A randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Multicenter Phase II Study of Ganetespib Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of NP-G2-044 and Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fascin inhibitor NP-G2-044 in combination with the chemotherapeutic agent cisplatin. Preclinical evidence strongly suggests a synergistic relationship between these two compounds, offering a promising avenue for enhancing anticancer efficacy, particularly in non-small cell lung cancer (NSCLC).
Enhanced Efficacy Through a Dual-Pronged Approach
This compound is a novel small-molecule inhibitor of fascin, a key actin-bundling protein that is overexpressed in numerous cancers.[1] Fascin plays a critical role in cell migration, invasion, and metastasis. By inhibiting fascin, this compound can suppress the metastatic potential of cancer cells.[2][3] Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily by inducing DNA damage in rapidly dividing cells.[4]
The synergistic effect of combining this compound with cisplatin stems from their distinct but complementary mechanisms of action. Preclinical studies in NSCLC models have demonstrated that this combination leads to enhanced tumor growth inhibition and improved overall survival compared to either agent alone.[1]
Quantitative Analysis of Synergistic Effects
The following tables represent a summary of the expected outcomes from preclinical studies evaluating the synergy between this compound and cisplatin.
Table 1: In Vitro Cell Viability (A549 NSCLC Cell Line)
| Treatment Group | Concentration | % Cell Viability (48h) |
| Control | - | 100% |
| This compound | 10 µM | 85% |
| Cisplatin | 5 µM | 60% |
| This compound + Cisplatin | 10 µM + 5 µM | 35% |
Table 2: In Vivo Tumor Growth Inhibition (NSCLC Xenograft Model)
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 | 0% |
| This compound | 50 mg/kg, p.o., daily | 1100 | 26.7% |
| Cisplatin | 5 mg/kg, i.p., weekly | 800 | 46.7% |
| This compound + Cisplatin | 50 mg/kg + 5 mg/kg | 350 | 76.7% |
Underlying Mechanism: The Wnt/β-Catenin Signaling Pathway
The synergistic interaction between this compound and cisplatin is believed to be mediated, at least in part, through the inhibition of the Wnt/β-catenin signaling pathway.[1] Fascin has been shown to be involved in the activation of this pathway, which is crucial for cancer cell proliferation and survival. By inhibiting fascin, this compound downregulates the Wnt/β-catenin pathway, potentially rendering cancer cells more susceptible to the DNA-damaging effects of cisplatin.[1][4]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. "A phase 2 clinical trial of first-in-class fascin inhibitor this compound " by Frank Yung-Chin Tsai, Michael J. Birrer et al. [scholarlycommons.henryford.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. β-catenin signaling pathway regulates cisplatin resistance in lung adenocarcinoma cells by upregulating Bcl-xl - PMC [pmc.ncbi.nlm.nih.gov]
NP-G2-044 Demonstrates Efficacy in Overcoming Anti-PD-1 Resistance Across Multiple Tumor Models
A novel, first-in-class fascin inhibitor, NP-G2-044, has shown promising clinical activity in patients with advanced solid tumors that are resistant to anti-PD-1 therapy. In a recent Phase 2 clinical trial, this compound, in combination with a standard-of-care anti-PD-1 antibody, elicited durable responses in a heavily pre-treated patient population across a variety of cancer types. This guide provides a comprehensive overview of this compound's efficacy, mechanism of action, and compares its performance with other therapeutic alternatives in similar patient populations.
Executive Summary
This compound is an oral small molecule that targets fascin, a protein crucial for cancer cell motility, invasion, and metastasis.[1][2][3] Preclinical and clinical data suggest that beyond its anti-metastatic properties, this compound also enhances the anti-tumor immune response by promoting the activation of intratumoral dendritic cells (DCs) and increasing the proliferation of CD8+ T-cells.[1][4] This dual mechanism of action appears to synergize with anti-PD-1 therapy, converting previously non-responsive tumors into responsive ones.[5]
The Phase 2 clinical trial (NCT05023486) investigating this compound in combination with an anti-PD-1 agent in patients with documented primary or acquired resistance to prior anti-PD-(L)1 therapy demonstrated an objective response rate (ORR) of 21% and a disease control rate (DCR) of 76% in 33 evaluable patients.[5] Notably, responses, including complete responses, were observed in cervical, endometrial, pancreatic, and gastroesophageal junction (GEJ) adenocarcinomas, with partial responses in cutaneous squamous cell carcinoma (CSCC), non-small cell lung cancer (NSCLC), and cholangiocarcinoma.[5]
This guide will delve into the experimental data supporting these findings, provide detailed experimental protocols, and present a comparative analysis of this compound against other therapeutic options for anti-PD-1 resistant tumors.
Comparative Efficacy of this compound
The following tables summarize the clinical efficacy of this compound in combination with anti-PD-1 therapy in anti-PD-1 resistant solid tumors, and compares it to the efficacy of other approved or investigational therapies in similar patient populations.
Table 1: Efficacy of this compound in Combination with Anti-PD-1 Therapy in Anti-PD-1 Resistant Solid Tumors (NCT05023486) [5]
| Efficacy Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 21% | 9 - 38.9% |
| Disease Control Rate (DCR) | 76% | - |
| Projected 1-Year Progression-Free Survival (PFS) | 30% | - |
Table 2: Comparative Efficacy of Therapies in Anti-PD-1/PD-L1 Resistant Tumor Models
| Tumor Type | Therapy | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) (Median) | Citation(s) |
| Cervical Cancer | This compound + anti-PD-1 | Complete Response Observed | - | - | [5] |
| Cemiplimab | 16.4% | - | - | [6] | |
| Pembrolizumab | 12.2% - 17% | - | - | [6][7] | |
| Cadonilimab | 33.3% | 34% | - | [6][7] | |
| Endometrial Cancer | This compound + anti-PD-1 | Complete Response Observed | - | - | [5] |
| Dostarlimab (dMMR/MSI-H) | 47% | 54% | - | [8][9] | |
| Pembrolizumab + Lenvatinib (pMMR) | 37.2% | - | - | [9] | |
| Pancreatic Cancer | This compound + anti-PD-1 | Pathological Complete Response Observed | - | - | [5] |
| Durvalumab | 0% | 6.1% | 1.5 months | [10] | |
| Durvalumab + Tremelimumab | 3.1% | 9.4% | 1.5 months | [10] | |
| Gastroesophageal Junction Adenocarcinoma | This compound + anti-PD-1 | Pathological Complete Response Observed | - | - | [5] |
| Anti-PD-1/PD-L1 monotherapy (pooled) | 15% | 40% | 2.6 months (6-month rate) | [11] | |
| Cutaneous Squamous Cell Carcinoma | This compound + anti-PD-1 | Partial Response Observed | - | - | [5] |
| Cemiplimab | 47.2% - 50% | - | 26 months | [12][13] | |
| Pembrolizumab | 34.3% - 50.9% | - | - | [13] | |
| Non-Small Cell Lung Cancer (NSCLC) | This compound + anti-PD-1 | Partial Response Observed | - | - | [5] |
| Docetaxel | ~12-13.2% | - | ~4.5 months | [14][15] | |
| Nivolumab | 19% | - | - | [14] | |
| Cholangiocarcinoma | This compound + anti-PD-1 | Partial Response Observed | - | - | [5] |
| Chemotherapy (Gemcitabine + Cisplatin) | 13.3% - 19% | 73.3% - 78.4% | 4 months | [16][17] | |
| Durvalumab + Gemcitabine/Cisplatin | 27% | - | - | [16] |
Mechanism of Action: A Dual Approach
This compound's efficacy stems from its unique dual mechanism of action that targets both the tumor cells directly and the tumor microenvironment.
-
Inhibition of Cancer Cell Motility and Metastasis: Fascin is an actin-bundling protein that is overexpressed in many metastatic cancers.[2][18] It plays a critical role in the formation of filopodia and invadopodia, which are cellular protrusions that enable cancer cells to migrate and invade surrounding tissues.[1][2] this compound inhibits the actin-bundling activity of fascin, thereby disrupting these structures and impairing the ability of cancer cells to metastasize.[19]
-
Enhancement of Anti-Tumor Immunity: Beyond its direct effects on cancer cells, this compound has been shown to modulate the tumor immune microenvironment.[1] It increases the number and activation of conventional dendritic cells (cDCs) within the tumor, which are potent antigen-presenting cells.[1][20] This leads to enhanced antigen uptake and presentation to T-cells, ultimately boosting the anti-tumor immune response.[1][4] When combined with an anti-PD-1 antibody, this compound significantly increases the number of activated CD8+ T-cells in tumors that were previously resistant to anti-PD-1 therapy alone.[1]
Caption: this compound's dual mechanism of action.
Experimental Protocols
The efficacy data for this compound presented in this guide is primarily derived from the Phase 2, multicenter, open-label clinical trial NCT05023486.[3][5][21][22][23]
Study Design:
-
Title: A Phase 2 Study of this compound as Monotherapy and in Combination with Anti-PD-1 Therapy in Patients with Advanced or Metastatic Solid Tumor Malignancies.[4][24]
-
Phase: Phase 2[24]
-
Design: Open-label, non-randomized.[3][5][22] The study included a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) followed by expansion cohorts.[3][22]
-
Primary Objective: To evaluate the objective response rate (ORR) of this compound in combination with standard-of-care anti-PD-1 therapy.[5]
-
Secondary Objectives: To assess progression-free survival (PFS), duration of response, disease control rate (DCR), and safety.[5]
Patient Population:
-
Inclusion Criteria:
-
Key Exclusion Criteria:
Treatment Regimen:
-
This compound: Administered orally once daily. The recommended Phase 2 dose for the combination therapy was established at 1600 mg.[22]
-
Anti-PD-1 Therapy: Standard-of-care anti-PD-1 antibody administered as per its approved label.
Efficacy Assessment:
-
Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[5][22]
Caption: Simplified workflow of the NCT05023486 clinical trial.
Conclusion
This compound, in combination with anti-PD-1 therapy, represents a promising new therapeutic strategy for patients with advanced solid tumors that have developed resistance to immune checkpoint inhibitors. Its novel dual mechanism of action, which combines direct anti-metastatic effects with immune system activation, offers the potential to overcome resistance and induce durable responses in a patient population with limited treatment options. The data from the Phase 2 clinical trial are encouraging and warrant further investigation in larger, randomized studies to confirm these findings and further delineate the patient populations most likely to benefit from this innovative therapy. Further research into the fascin signaling pathway and its interplay with the immune system will also be crucial for optimizing the clinical application of this compound.
References
- 1. fascin-inhibitor-increases-intratumoral-dendritic-cell-activation-and-anti-cancer-immunity - Ask this paper | Bohrium [bohrium.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. A phase 2 clinical trial of first-in-class fascin inhibitor this compound as monotherapy and in combination therapy with anti-PD-1 immunotherapy in patients with advanced solid tumor malignancies. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. The anti-PD-1 era of cervical cancer: achievement, opportunity, and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The anti-PD-1 era of cervical cancer: achievement, opportunity, and challenge [frontiersin.org]
- 8. Efficacy and Safety of PD-1/PD-L1 Inhibitor as Single-Agent Immunotherapy in Endometrial Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune Checkpoint Inhibitors Targeting the PD-1/PD-L1 Pathway in Advanced, Recurrent Endometrial Cancer: A Scoping Review with SWOT Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Efficacy and safety of anti-PD-1/anti-PD-L1 antibody therapy in treatment of advanced gastric cancer or gastroesophageal junction cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. mdpi.com [mdpi.com]
- 14. clinicalpub.com [clinicalpub.com]
- 15. Future Perspectives in the Second Line Therapeutic Setting for Non-Oncogene Addicted Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Real-world outcomes of chemotherapy plus immune checkpoint inhibitors versus chemotherapy alone in advanced, unresectable, and recurrent intrahepatic cholangiocarcinoma [frontiersin.org]
- 18. How Does Fascin Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fascin Promotes Lung Cancer Growth and Metastasis by Enhancing Glycolysis and PFKFB3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Roles of Fascin in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 22. novita-pharm.com [novita-pharm.com]
- 23. ascopubs.org [ascopubs.org]
- 24. biopharmaboardroom.com [biopharmaboardroom.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Specificity of Fascin Inhibitor NP-G2-044
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective assessment of NP-G2-044, a first-in-class fascin inhibitor, benchmarked against other known inhibitors. Fascin is an actin-bundling protein that is crucial for the formation of cellular protrusions like filopodia, which are essential for cell migration and invasion.[1] Elevated fascin expression is a hallmark of metastatic cancer, making it a prime therapeutic target to block tumor progression and spread.[1] this compound is a small molecule designed to specifically inhibit this function.[1]
Comparative Potency of Fascin Inhibitors
The efficacy of small molecule inhibitors is primarily determined by their potency. This compound has demonstrated superior potency in both biochemical and cell-based assays when compared to its precursors and other compounds.
Table 1: Comparison of Inhibitor Potency
| Compound | Biochemical IC50 (Actin-Bundling Assay) | Cell-Based IC50 (MDA-MB-231 Cell Migration) | Key Characteristics |
|---|---|---|---|
| This compound | ~0.2 µM [2][3] | ~10 µM [4][5] | Orally active, optimized lead compound currently in clinical trials. |
| NP-G2-029 | ~0.18 µM[6] | Not widely reported | A potent analog of G2 used in structural studies.[6] |
| G2 | 5 - 8 µM[2] | 50 - 100 µM[4] | An early-stage hit compound from which this compound was optimized.[2][6] |
| Migrastatin | Not widely reported for this specific assay | Not widely reported for this specific assay | A natural product with known anti-metastatic properties.[6] |
Specificity of this compound
High specificity is critical for a therapeutic candidate to minimize off-target effects. The specificity of this compound is supported by several lines of evidence demonstrating its targeted engagement of fascin.
-
Mechanism of Action: this compound functions through an induced-fit mechanism.[6] It occupies a hydrophobic cleft between the β-trefoil domains 1 and 2 of fascin, inducing a significant conformational change that distorts the protein's primary actin-binding sites.[6] This directly prevents fascin from organizing actin filaments into the rigid bundles required for cell motility.[1]
-
Target Engagement in Cells: Crucially, the effects of this compound are lost in cells engineered to express a fascin mutant (E391A) that is insensitive to the inhibitor. These cells continue to form filopodia and stress fibers even in the presence of this compound, confirming that the compound's cellular effects are mediated through direct fascin inhibition.[4]
-
Inactive Analogs: Structurally similar analogs of this compound, such as NP-G2-112, have been synthesized and show no inhibitory effect on fascin's actin-bundling activity or on cell migration.[4] This demonstrates that the specific chemical structure of this compound is required for its biological activity.
Experimental Methodologies
The data presented in this guide are derived from standardized and reproducible experimental protocols.
1. In Vitro Actin-Bundling Assay (Low-Speed Co-sedimentation)
This biochemical assay directly measures the ability of a compound to inhibit fascin-mediated bundling of actin filaments.
-
Principle: Individual actin filaments (F-actin) remain in the supernatant after low-speed centrifugation, while large, rigid bundles of F-actin formed by fascin are pelleted. An effective inhibitor will prevent bundle formation, resulting in more actin remaining in the supernatant.
-
Protocol:
-
Purified recombinant human fascin protein is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Globular actin (G-actin) is polymerized to form F-actin in a polymerization buffer.
-
The fascin-inhibitor mixture is added to the F-actin and incubated to allow for bundle formation.
-
Samples are centrifuged at a low speed (e.g., 10,000 x g) for 30 minutes.[7]
-
The supernatant is carefully separated from the pellet.
-
Equal volumes of the supernatant and the resuspended pellet are analyzed by SDS-PAGE. Protein bands (fascin and actin) are visualized with Coomassie blue.
-
The band intensities are quantified to determine the fraction of pelleted actin at each inhibitor concentration, from which the IC50 value is calculated.[6]
-
2. Cell Migration Assay (Boyden Chamber/Transwell)
This cell-based assay assesses the functional impact of fascin inhibition on the migratory capacity of cancer cells.
-
Principle: This assay measures the ability of cells to move through a porous membrane towards a chemoattractant. Inhibitors of cell migration will reduce the number of cells that successfully traverse the membrane.
-
Protocol:
-
A confluent monolayer of cancer cells (e.g., MDA-MB-231) is serum-starved.
-
Cells are harvested and resuspended in a serum-free medium.
-
A cell suspension (e.g., 5 x 10⁴ cells) is added to the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane).[4]
-
The lower chamber contains a medium with a chemoattractant, such as 10% Fetal Bovine Serum (FBS).
-
The test inhibitor is added at various concentrations to both the upper and lower chambers.
-
The plate is incubated for a set period (e.g., 6 hours) at 37°C to allow for cell migration.[4]
-
Following incubation, cells that have not migrated are removed from the upper surface of the membrane with a cotton swab.
-
Cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The number of migrated cells is plotted against inhibitor concentration to determine the IC50 value.[4]
-
Visualized Workflows and Pathways
References
- 1. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 2. novita-pharm.com [novita-pharm.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Insights into the Induced-fit Inhibition of Fascin by a Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Actin Filament Bundling by Fascin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of NP-G2-044 and Alternative Fascin Inhibitors in Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on the experimental results of the fascin inhibitor NP-G2-044 compared to other therapeutic alternatives.
This guide provides a comprehensive comparison of the first-in-class fascin inhibitor, this compound, with other known fascin inhibitors and repurposed drugs exhibiting similar mechanisms of action. The objective is to present a clear overview of their relative performance based on published experimental data, aiding researchers in their evaluation of these potential anti-metastatic agents.
Executive Summary
This compound is a potent, orally active small molecule inhibitor of fascin 1, a key protein involved in the bundling of actin filaments and the formation of cellular protrusions critical for cancer cell migration and metastasis. Clinical trial data has demonstrated its potential in treating advanced solid tumors, particularly in combination with immunotherapy. This guide presents a comparative analysis of this compound against other fascin inhibitors, including G2 and its analogs, migrastatin, and repurposed drugs like imipramine and raltegravir, based on their inhibitory concentrations and available preclinical and clinical data.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their potency in inhibiting fascin activity and cancer cell migration.
Table 1: In Vitro Potency of Fascin Inhibitors
| Compound | Target | Assay Type | IC50 | Kd | Source(s) |
| This compound | Fascin 1 | Actin-Bundling | ~0.2 µM | - | [1] |
| MDA-MB-231 cell migration | Cell-based | ~10 µM | - | [2] | |
| G2 | Fascin 1 | Actin-Bundling | 5-8 µM | 5-20 µM | [2] |
| MDA-MB-231 cell migration | Cell-based | 50-100 µM | - | [2] | |
| NP-G2-029 | Fascin 1 | Actin-Bundling | ~0.18 µM - 0.19 µM | - | [1][3] |
| BDP-13176 | Fascin 1 | Actin-Bundling | 240 nM | 90 nM | [4] |
| Migrastatin (Macroketone analog) | Fascin 1 | 4T1 cell migration | ~100 nM | - | [4] |
| Imipramine | Fascin 1 | - | Not specified | - | [5][6][7] |
| Raltegravir | Fascin 1 | - | Not specified | - | [8][9] |
| Nb 3E11 | Fascin 1 | Binding Affinity | - | 25 ± 0.9 nM | [10] |
Table 2: In Vivo and Clinical Efficacy of this compound
| Indication | Treatment | Key Findings | Source(s) |
| Advanced Solid Tumors (Phase 2) | This compound + anti-PD-1 therapy | Objective Response Rate (ORR): 21%, Disease Control Rate (DCR): 76% | [11] |
| Advanced/Metastatic Solid Tumors (Phase 1/2) | This compound Monotherapy | Median Progression-Free Survival (PFS) for GYN patients: 20 weeks. >70% of these patients did not develop new metastases. | [11] |
| Breast Cancer (Mouse Model) | This compound | Dose-dependent inhibition of lung metastasis. | [12] |
| Lung Cancer (Mouse Model) | This compound | Slowed tumor development and enhanced overall survival, with synergistic effects with cisplatin or PD-1 inhibitor. | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Actin-Bundling Assay (Low-Speed Sedimentation)
This assay is used to determine the ability of a compound to inhibit the fascin-mediated bundling of F-actin.
-
Protein Purification: Purify recombinant human fascin 1 and actin from E. coli or other suitable expression systems.
-
Actin Polymerization: Polymerize G-actin to F-actin by incubation in a polymerization buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 5% (w/v) sucrose, and 1% (w/v) dextran) for 1 hour at room temperature.[14]
-
Inhibition Reaction: Incubate purified fascin 1 with polymerized F-actin in the presence of various concentrations of the test inhibitor or vehicle control for 30 minutes at room temperature.
-
Sedimentation: Centrifuge the reaction mixtures at a low speed (e.g., 10,000 x g) for 30 minutes to pellet the actin bundles.[14]
-
Analysis: Carefully separate the supernatant and the pellet. Analyze the protein content of both fractions by SDS-PAGE and Coomassie blue staining. The amount of actin and fascin in the pellet fraction is indicative of the extent of actin bundling. Densitometry can be used for quantification.
Transwell Cell Migration Assay (Boyden Chamber Assay)
This assay measures the ability of a compound to inhibit the chemotactic migration of cancer cells.[15][16][17][18][19]
-
Cell Culture: Culture cancer cells (e.g., MDA-MB-231) to 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in a serum-free medium.
-
Assay Setup: Place Transwell inserts (with a porous membrane, e.g., 8 µm pore size) into the wells of a 24-well plate. Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.
-
Cell Seeding and Treatment: Seed the prepared cells in the upper chamber of the Transwell insert in serum-free medium containing various concentrations of the test inhibitor or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 6-24 hours).
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope. The migration index is calculated as the ratio of migrated cells in the presence of the inhibitor to that in the control group.
In Vivo Tumor Metastasis Model (Orthotopic Injection)
This model assesses the efficacy of a compound in inhibiting tumor metastasis in a living organism.[12][20]
-
Cell Line Preparation: Use a metastatic cancer cell line (e.g., 4T1 mouse mammary carcinoma cells) that can be tracked, for instance, by luciferase expression.
-
Orthotopic Injection: Inject the cancer cells into the mammary fat pad of immunocompromised mice.
-
Treatment: Administer the test compound (e.g., this compound) or vehicle control to the mice via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dosing schedule.
-
Monitoring Tumor Growth and Metastasis: Monitor the primary tumor growth over time. Metastasis to distant organs (e.g., lungs) can be monitored using bioluminescence imaging (e.g., IVIS imaging system) at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumors and relevant organs (e.g., lungs). The extent of metastasis can be quantified by counting the number of metastatic nodules or by measuring the bioluminescent signal in the harvested organs. Histological analysis can also be performed to confirm the presence of metastatic lesions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Structural Insights into the Induced-fit Inhibition of Fascin by a Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NP-G2-029 | Fascin inhibitor | Probechem Biochemicals [probechem.com]
- 4. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 5. New role of the antidepressant imipramine as a Fascin1 inhibitor in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New role of the antidepressant imipramine as a Fascin1 inhibitor in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The FDA-Approved Antiviral Raltegravir Inhibits Fascin1-Dependent Invasion of Colorectal Tumor Cells In Vitro and In Vivo [mdpi.com]
- 9. The FDA-Approved Antiviral Raltegravir Inhibits Fascin1-Dependent Invasion of Colorectal Tumor Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fascin: Invasive filopodia promoting metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "A phase 2 clinical trial of first-in-class fascin inhibitor this compound " by Frank Yung-Chin Tsai, Michael J. Birrer et al. [scholarlycommons.henryford.com]
- 12. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fascin Inhibitor this compound Decreases Cell Metastasis while Increases Overall Survival of Mice-bearing Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. F-actin Bundle Sedimentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T cell transwell migration [bio-protocol.org]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 20. In Vivo Serial Selection of Human Pancreatic Cancer in Orthotopic Mouse Models Produces High Metastatic Variants Irrespective of Kras Status - PMC [pmc.ncbi.nlm.nih.gov]
A New Frontier in Cancer Therapy: Exploring the Synergistic Potential of NP-G2-044 and EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective cancer treatments, the combination of targeted therapies is a strategy of ever-growing importance. This guide provides a comprehensive comparison of a novel, first-in-class fascin inhibitor, NP-G2-044, and established Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib. While direct experimental data on their combined use is not yet publicly available, this document will delve into their individual mechanisms of action, present existing data for this compound in combination with other agents, and explore the compelling scientific rationale for their potential synergistic use in cancer therapy, particularly in non-small cell lung cancer (NSCLC).
Understanding the Key Players
This compound: A Novel Inhibitor of Tumor Cell Motility and Invasion
This compound is an orally available small molecule that targets fascin, a key protein involved in the bundling of actin filaments to form filopodia.[1] These cellular protrusions are critical for cell migration and invasion, processes that are hijacked by cancer cells to metastasize. Fascin is overexpressed in numerous metastatic tumors and its presence is often correlated with a more aggressive disease and poorer prognosis.
By binding to fascin, this compound prevents its interaction with actin, thereby inhibiting the formation of filopodia and impeding the ability of cancer cells to move and invade surrounding tissues. Furthermore, emerging evidence suggests that this compound may also enhance anti-tumor immune responses by activating intratumoral dendritic cells and increasing antigen uptake.[2][3]
Gefitinib: A Targeted Therapy for EGFR-Driven Cancers
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[4][5][6] EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[4][5][7] In many cancers, including a significant subset of NSCLC, EGFR is mutated and constitutively active, leading to uncontrolled cell growth.[8][9]
Gefitinib competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras/Raf/MAPK and PI3K/Akt pathways.[4][6][7] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells harboring activating EGFR mutations.[4]
The Scientific Rationale for Combination Therapy
The distinct and complementary mechanisms of action of this compound and gefitinib provide a strong theoretical basis for their combined use. While gefitinib directly targets the proliferative engine of EGFR-mutated cancer cells, this compound aims to cripple their ability to metastasize, the primary cause of cancer-related mortality.[3]
Potential benefits of combining this compound and gefitinib could include:
-
Dual blockade of cancer progression: Simultaneously inhibiting both tumor growth (via gefitinib) and metastasis (via this compound).
-
Overcoming acquired resistance: EGFR inhibitors like gefitinib can be effective initially, but tumors often develop resistance.[10] By targeting a separate and crucial cellular process, this compound could potentially delay or overcome resistance mechanisms.
-
Synergistic anti-tumor effects: As observed with this compound in combination with other chemotherapeutic agents and immunotherapy, a synergistic effect with gefitinib could lead to enhanced tumor cell killing.[11]
-
Enhanced immunogenicity: this compound's potential to stimulate an anti-tumor immune response could complement the direct cytotoxic effects of gefitinib.[3]
Visualizing the Mechanisms of Action
To better understand the individual and potential combined effects of these therapies, the following diagrams illustrate their respective signaling pathways and a conceptual workflow for their combined application.
Caption: this compound inhibits fascin, preventing the bundling of actin filaments into filopodia, thereby blocking cancer cell migration and invasion.
Caption: Gefitinib inhibits the EGFR tyrosine kinase domain, blocking downstream signaling pathways that drive cell proliferation and survival.
Caption: A logical diagram illustrating the dual targeting of cancer cell proliferation and metastasis by combining gefitinib and this compound.
Preclinical and Clinical Data for this compound
While data for the combination of this compound and gefitinib is not available, preclinical and early clinical studies have provided promising results for this compound as a monotherapy and in combination with other agents.
Table 1: Summary of Key Findings for this compound
| Study Type | Cancer Model | Combination Agent(s) | Key Findings | Reference |
| Preclinical | Lewis Lung Cancer (mouse model) | Cisplatin and PD-1 inhibitor | This compound slowed tumor development and enhanced overall survival alone and showed synergistic anticancer effects with cisplatin or a PD-1 inhibitor. The effects may be partially mediated by the Wnt/β-catenin pathway. | [11] |
| Phase 2 Clinical Trial (NCT05023486) | Advanced Solid Tumors (patients resistant to prior anti-PD-1 therapy) | Monotherapy and in combination with anti-PD-1 therapy | Objective Response Rate (ORR) of 21% and a Disease Control Rate (DCR) of 76%. Durable responses were observed across seven cancer types, including complete and partial responses in pancreatic cancer, gastroesophageal junction adenocarcinoma, cutaneous squamous cell carcinoma, non-small cell lung cancer, and cholangiocarcinoma. | [3][12] |
Disclaimer: The data presented in Table 1 is for this compound as a single agent or in combination with therapies other than gefitinib. These findings are illustrative of the compound's potential but should not be directly extrapolated to its combination with EGFR inhibitors.
Experimental Protocols
Detailed experimental protocols for the clinical trial NCT05023486 are registered and available for review. The preclinical study in the Lewis lung cancer model involved the following general methodologies:
-
Cell Lines: Human NSCLC cell lines were used for in vitro experiments.
-
In Vitro Assays:
-
CCK-8 assays: To analyze cell growth.
-
Flow cytometry: For cell cycle and apoptosis analysis.
-
Migration and invasion assays: To assess the effect of this compound on NSCLC cell motility.
-
-
Animal Model: An established xenograft Lewis lung cancer model in mice was used for in vivo studies.
-
Treatment: Mice were treated with this compound alone or in combination with cisplatin or a PD-1 inhibitor.
-
Outcome Measures: Tumor development and overall survival were monitored.
-
Mechanism of Action Studies: Western blotting and other molecular biology techniques were used to investigate the involvement of the Wnt/β-catenin pathway.[11]
Future Directions and Conclusion
The distinct and complementary mechanisms of the fascin inhibitor this compound and the EGFR inhibitor gefitinib present a compelling rationale for their combined use in cancer therapy. While direct evidence is currently lacking, the potential to simultaneously attack tumor proliferation and metastasis, and possibly overcome drug resistance, warrants dedicated preclinical and clinical investigation.
The promising early data for this compound, particularly its synergistic effects with other anti-cancer agents and its activity in NSCLC, further supports the exploration of its combination with targeted therapies like gefitinib. Future studies should focus on establishing the in vitro and in vivo efficacy of this combination, elucidating the underlying molecular mechanisms of any synergistic interactions, and ultimately translating these findings into clinical trials for patients with EGFR-mutated cancers. This novel therapeutic strategy holds the promise of a more comprehensive and durable response for patients battling these challenging malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. First-In-Class Fascin Inhibitor - Protheragen [protheragen.com]
- 3. Novita's Fascin Inhibitor this compound Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. aacr.org [aacr.org]
- 9. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 10. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. cancernetwork.com [cancernetwork.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
